molecular formula C21H22N2O3 B10819628 Perakine

Perakine

Cat. No.: B10819628
M. Wt: 350.4 g/mol
InChI Key: GDXJMOGWONJRHL-FXRWJBKJSA-N
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Description

Perakine is an indole alkaloid having a ajmalan-type skeleton and characterised by a 17alpha-acetoxy group, a 21beta-methyl group, loss of the 1-methyl group with associated unsaturation at N(1)=C(2), and a 20alpha-formyl group in place of the 20beta-ethyl side-chain. It derives from a hydride of an ajmalan.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1

InChI Key

GDXJMOGWONJRHL-FXRWJBKJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Origin of Product

United States

Foundational & Exploratory

The Perakine Biosynthesis Pathway in Rauvolfia serpentina: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Perakine biosynthesis pathway, a crucial branch of the complex terpenoid indole alkaloid (TIA) network in the medicinal plant Rauvolfia serpentina. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the pathway and experimental workflows.

Introduction to the this compound Pathway

This compound is a monoterpenoid indole alkaloid (MIA) synthesized in Rauvolfia serpentina, a plant renowned for its production of a wide array of pharmacologically active compounds, including the antiarrhythmic ajmaline and the antihypertensive reserpine. The biosynthesis of this compound represents a significant branch point in the ajmaline pathway, diverting a key intermediate, vomilenine, towards a distinct set of alkaloids. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the production of specific high-value TIAs.

The Core Biosynthetic Pathway

The this compound biosynthesis pathway is a two-step enzymatic conversion branching off from the main ajmaline biosynthetic route. The pathway begins with the isomerization of vomilenine to this compound, followed by the reduction of this compound to raucaffrinoline.

Isomerization of Vomilenine to this compound

The conversion of vomilenine to the aldehyde this compound is a critical isomerization reaction. While this conversion can occur non-enzymatically under acidic conditions, recent research has identified a key enzyme responsible for this transformation in Rauvolfia serpentina.

  • Enzyme: A cytochrome P450 enzyme, CYP82S18 , has been shown to catalyze the non-oxidative isomerization of vomilenine to this compound. Interestingly, this enzyme exhibits bifunctionality, as it also catalyzes the preceding step in the ajmaline pathway: the hydroxylation of vinorine to vomilenine.

  • Reaction: Vomilenine is rearranged to form this compound.

Reduction of this compound to Raucaffrinoline

The final committed step in this branch of the pathway is the reduction of the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.

  • Enzyme: This reaction is catalyzed by This compound Reductase (PR) , an NADPH-dependent enzyme.[1] PR has been successfully cloned, functionally expressed, and characterized.[1] It is a member of the aldo-keto reductase (AKR) superfamily.[1]

  • Reaction: this compound is reduced to raucaffrinoline in the presence of NADPH.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the this compound pathway, specific quantitative kinetic data for the enzymes with their native substrates is not extensively reported in the literature. The following table summarizes the available data for this compound Reductase.

EnzymeSubstrateCo-factorRelative Activity (%)[2]KmVmax
This compound Reductase (PR)This compoundNADPH69 ± 1Not ReportedNot Reported
This compound Reductase (PR)Cinnamic aldehydeNADPH100 ± 1Not ReportedNot Reported

Note: The relative activity of this compound Reductase for this compound was determined in comparison to cinnamic aldehyde, which showed the highest activity among the tested substrates in the cited study.[2] Specific Michaelis-Menten constants (Km and Vmax) for this compound have not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of this compound Reductase.

Heterologous Expression and Purification of this compound Reductase

This protocol describes the production and purification of recombinant this compound Reductase from E. coli.

4.1.1. Cloning and Expression Vector: The cDNA of this compound Reductase from R. serpentina is cloned into the pQE-2 expression vector, which allows for the expression of an N-terminal 6xHis-tagged fusion protein.[2]

4.1.2. Host Strain and Culture Conditions:

  • Host: E. coli strain M15 is used for the expression of the recombinant protein.[2]

  • Culture Medium: Luria-Bertani (LB) medium supplemented with 50 µg/mL ampicillin and 30 µg/mL kanamycin.[2]

  • Growth: Transformed E. coli cells are grown at 310 K until the optical density at 600 nm (OD600) reaches approximately 0.8.[2]

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at 298 K for 24 hours.[2]

  • Harvesting: The bacterial cells are harvested by centrifugation at 6,000 x g for 8 minutes at 277 K.[2]

4.1.3. Purification:

  • Lysis: The cell pellet is resuspended in 50 mM potassium phosphate buffer (pH 8.0) containing 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme, and sonicated at 277 K.[2]

  • Clarification: The cell lysate is clarified by centrifugation at 14,000 x g for 30 minutes at 277 K.[2]

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing 50 mM imidazole. The His-tagged this compound Reductase is then eluted with the same buffer containing 250 mM imidazole.[2]

  • Dialysis: The eluted fractions containing the purified enzyme are combined and dialyzed against 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM EDTA.[2]

This compound Reductase Enzyme Activity Assay

This protocol outlines the procedure for measuring the activity of this compound Reductase.

4.2.1. Reaction Mixture:

  • 50 mM potassium phosphate buffer (pH 7.0)[2]

  • 0.2 mM this compound (or other substrate)[2]

  • 0.2 mM NADPH[2]

  • 40 µg of purified this compound Reductase[2]

4.2.2. Incubation: The reaction mixture is incubated at 320 K for 45 minutes.[2]

4.2.3. Product Detection and Quantification:

  • The reaction is stopped, and the product (raucaffrinoline) is monitored and quantified by High-Performance Liquid Chromatography (HPLC).[2]

  • HPLC System: A Lichrospher 60 RP-select B column (250 x 4 mm) is used.[2]

  • Mobile Phase: An isocratic mobile phase of 30:70 (v/v) acetonitrile:water (pH 2.3, adjusted with H3PO4) is used at a flow rate of 1 mL/min.[2]

  • Detection: The product peak area is measured to determine the relative enzyme activity.[2]

4.2.4. Control Experiment: A control reaction is performed in the absence of NADPH to account for any non-specific substrate conversion or binding.[2]

Visualizations

This compound Biosynthesis Pathway

Perakine_Biosynthesis_Pathway Vinorine Vinorine Vomilenine Vomilenine Vinorine->Vomilenine This compound This compound Vomilenine->this compound CYP82S18 (Isomerization) Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline

Caption: The enzymatic steps leading from vomilenine to raucaffrinoline in Rauvolfia serpentina.

Experimental Workflow for this compound Reductase Characterization

PR_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay Enzyme Activity Assay Cloning Clone PR cDNA into pQE-2 vector Transformation Transform E. coli M15 Cloning->Transformation Culture Grow culture to OD600 ~0.8 Transformation->Culture Induction Induce with 0.5 mM IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification AffinityChrom Ni-NTA affinity chromatography Clarification->AffinityChrom Dialysis Dialysis of purified enzyme AffinityChrom->Dialysis ReactionSetup Set up reaction with this compound, NADPH, and enzyme Dialysis->ReactionSetup Incubation Incubate at 320 K for 45 min ReactionSetup->Incubation HPLC Analyze product by HPLC Incubation->HPLC

Caption: Workflow for the expression, purification, and activity assay of this compound Reductase.

Conclusion

The elucidation of the this compound biosynthesis pathway in Rauvolfia serpentina provides valuable insights into the intricate metabolic network of this important medicinal plant. The identification and characterization of key enzymes like CYP82S18 and this compound Reductase open up new avenues for metabolic engineering and synthetic biology approaches to modulate the production of specific alkaloids. Further research is warranted to determine the precise kinetic parameters of these enzymes and to explore the regulatory mechanisms governing this biosynthetic branch. This knowledge will be instrumental in developing strategies for the sustainable and high-yield production of valuable pharmaceuticals derived from Rauvolfia serpentina.

References

Mechanism of action of Perakine reductase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Perakine Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound reductase (PR), the founding member of the aldo-keto reductase subfamily AKR13D and designated AKR13D1, is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline within the medicinal plant Rauvolfia serpentina.[1][2] This enzyme catalyzes the NADPH-dependent reduction of the aldehyde this compound to its corresponding alcohol, raucaffrinoline.[2] Structurally, this compound reductase is distinguished by an atypical α8/β6 barrel fold, a feature not previously observed in the AKR superfamily.[1][3] A key characteristic of its mechanism is a significant conformational change that occurs upon the binding of its cofactor, NADPH. This structural rearrangement creates an expansive substrate-binding pocket, facilitating the accommodation of various substrates and giving rise to cooperative kinetics concerning NADPH.[2][3] This guide provides a comprehensive overview of the enzyme's mechanism, supported by quantitative kinetic data, detailed experimental methodologies, and visual diagrams of its operational pathways.

Core Mechanism of Action

This compound reductase functions as an oxidoreductase, specifically catalyzing the reduction of an aldehyde to a primary alcohol.[2][4] This reaction is strictly dependent on the presence of the cofactor NADPH, which serves as the hydride donor.[5] The enzyme is not active with NADH.[5] The catalytic cycle follows a sequential ordered mechanism, a common trait among AKR enzymes, where the cofactor NADPH must bind to the enzyme first, followed by the substrate, this compound.[6]

A distinctive feature of this compound reductase's mechanism is the profound conformational change induced by NADPH binding.[2] In its apo-form (without the cofactor), the enzyme's active site is obstructed.[2] However, the binding of NADPH triggers a dramatic structural rearrangement, involving the ordering of two β-strands in the C-terminus into an α-helix.[2] This movement, spanning up to 24 Å, effectively opens up a large cavity for the substrate to bind.[2][3] This induced-fit mechanism not only allows for the binding of the primary substrate, this compound, but also other molecules of varying sizes, explaining the enzyme's ability to process other substrates like cinnamic aldehyde.[2][4] This conformational flexibility results in cooperative binding kinetics for NADPH.[2]

Biosynthetic Pathway

This compound reductase operates within a side route of the ajmaline biosynthetic pathway in Rauvolfia. The substrate, this compound, is derived from vomilenine, which is a central intermediate in the pathway. The enzyme then reduces this compound to form raucaffrinoline.

This compound Reductase Biosynthetic Pathway cluster_pr Enzymatic Reduction vomilenine Vomilenine This compound This compound (aldehyde) vomilenine->this compound Non-enzymatic (acidic conditions) pr This compound Reductase (AKR13D1) This compound->pr raucaffrinoline Raucaffrinoline (alcohol) pr->raucaffrinoline nadp NADP+ pr->nadp nadph NADPH nadph->pr

Caption: Role of this compound Reductase in the ajmaline biosynthetic pathway.

Conformational Change upon NADPH Binding

The binding of NADPH is the critical first step that prepares the enzyme for catalysis. This process exhibits positive cooperativity, meaning the binding of one NADPH molecule increases the enzyme's affinity for subsequent NADPH molecules. This is a direct result of the significant structural rearrangement that unmasks the substrate-binding site.

Conformational Change cluster_apo Apo-Enzyme State cluster_holo Holo-Enzyme State Apo This compound Reductase Active Site Blocked Holo This compound Reductase-NADPH Complex Active Site Open Apo->Holo + NADPH (Cooperative Binding) Holo->Apo - NADPH

Caption: Conformational states of this compound Reductase.

Quantitative Enzyme Kinetics

The enzymatic activity of this compound reductase exhibits cooperative kinetics with respect to its cofactor, NADPH, which is characteristic of allosteric enzymes. This behavior is described by the Hill equation rather than the standard Michaelis-Menten model. The data indicates a sigmoidal relationship between the reaction velocity and NADPH concentration.

ParameterValueSubstrateConditionsReference
S₀.₅ (NADPH) 1.1 mMThis compound (0.2 mM)50 mM KPi, pH 7.0, 320 K[2]
Hill Coefficient (n) 2.2This compound (0.2 mM)50 mM KPi, pH 7.0, 320 K[2]
S₀.₅ (this compound) 0.09 mMNADPH (3 mM)50 mM KPi, pH 7.0, 320 K[2]

Note: S₀.₅ represents the substrate concentration at which half of the maximal velocity is achieved in a cooperative system.

Substrate Specificity

While this compound is its primary physiological substrate, this compound reductase demonstrates activity towards other aldehydes, particularly those with aromatic rings. It does not, however, reduce ketosteroids like progesterone.[5]

SubstrateRelative Activity
This compoundHigh
19(S),20(R)-dihydro-peraksine-17,21-alHigh
Cinnamic aldehydeModerate
p-Coumaric aldehydeModerate
3-(3,4,5-trimethoxyphenyl)propanalModerate
ProgesteroneNone

Detailed Experimental Protocols

The characterization of this compound reductase involved several key experimental procedures, from protein production to activity and structural analysis.

Heterologous Expression and Purification

The production of sufficient quantities of this compound reductase for characterization was achieved through heterologous expression in Escherichia coli.

Expression_Purification_Workflow start PR cDNA Clone (from R. serpentina) vector Ligation into pQE-2 vector (N-terminal 6xHis-tag) start->vector transformation Transformation into E. coli M15 cells vector->transformation induction Culture Growth (OD₆₀₀ ≈ 0.8) Induction with 0.5 mM IPTG (24h at 298 K) transformation->induction harvest Cell Harvest (Centrifugation at 6000g) induction->harvest lysis Cell Lysis (Sonication in buffer with lysozyme) harvest->lysis clarification Clarification (Centrifugation at 14000g) lysis->clarification purification Ni-NTA Affinity Chromatography clarification->purification elution Elution with Imidazole Gradient purification->elution final_product Purified this compound Reductase elution->final_product

Caption: Workflow for heterologous expression and purification of this compound Reductase.

Protocol:

  • Cloning: The cDNA of this compound reductase from R. serpentina was cloned into the pQE-2 expression vector, which incorporates an N-terminal 6xHis tag for purification.[1]

  • Expression: The resulting plasmid was transformed into E. coli M15 cells. Cultures were grown at 310 K to an OD₆₀₀ of approximately 0.8. Protein expression was then induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture was incubated for a further 24 hours at 298 K.[1]

  • Purification: Cells were harvested and lysed by sonication. The His-tagged this compound reductase was purified from the clarified cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein was eluted using a buffer containing 250 mM imidazole.[1]

Enzyme Activity Assay

The catalytic activity of purified this compound reductase was determined using an HPLC-based assay.

Protocol:

  • Reaction Mixture: The standard assay mixture contained 0.2 mM this compound (or an alternative substrate), 0.2 mM NADPH, and 40 µg of purified enzyme in a final volume with 50 mM potassium phosphate buffer (pH 7.0).[1]

  • Incubation: The reaction was incubated at 320 K for 45 minutes.[1]

  • Detection: The reaction was stopped, and the product (raucaffrinoline) was quantified by monitoring the peak area using reverse-phase HPLC. A Lichrospher 60 RP-select B column was used with an isocratic mobile phase of 30:70 (v/v) acetonitrile:water (pH 2.3).[1]

  • Control: Control experiments were conducted in the absence of NADPH to account for any non-specific substrate binding or degradation.[1]

Crystallography and Structural Determination

The three-dimensional structure of this compound reductase was determined by X-ray crystallography. To overcome challenges in crystallization and to obtain the enzyme-ligand complex, a mutant (A213W) was generated, and the purified protein was reductively methylated.

Protocol:

  • Protein Modification: The purified enzyme was methylated to alter its surface properties and improve the likelihood of forming high-quality crystals.[1]

  • Crystallization: Crystals of the methylated, His-tagged enzyme were grown using the hanging-drop vapor-diffusion method at 293 K. The reservoir solution contained 100 mM sodium citrate (pH 5.6) and 27% PEG 4000.[1]

  • Data Collection and Structure Solution: X-ray diffraction data were collected from the crystals. The structure of the apo-enzyme was solved to a resolution of 2.31 Å, and the structure of the A213W mutant in complex with NADPH was solved to 1.77 Å.[2]

Conclusion and Future Directions

This compound reductase is a unique member of the AKR superfamily, characterized by its novel α8/β6 barrel structure and a remarkable conformational change upon cofactor binding that dictates its cooperative kinetics. This detailed understanding of its mechanism of action, structure, and substrate specificity provides a solid foundation for further research. For drug development professionals, the distinct structure of the substrate-binding pocket, which is revealed only after NADPH binding, presents a potential target for the rational design of specific inhibitors. Future research could focus on elucidating the precise protein dynamics of the conformational change and exploring the full range of its substrate promiscuity, which may reveal additional roles for this enzyme in plant secondary metabolism.

References

The Biological Activity of Perakine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perakine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Rauvolfia genus. It serves as a crucial intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1] Recent research has illuminated the significant biological activities of this compound, particularly its potent cardioprotective effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. The information is intended to support further research and drug development efforts centered on this promising natural compound.

Core Biological Activities of this compound

Cardioprotective Effects

The most well-documented biological activity of this compound is its ability to protect cardiac tissue from ischemia-reperfusion (I/R) injury, especially in the context of type-2 diabetes.[2][3] Studies have demonstrated that this compound administration can significantly mitigate the damage caused by the restoration of blood flow to ischemic heart tissue.

Mechanism of Action: TLR4/NF-κB Signaling Pathway

This compound exerts its cardioprotective effects primarily by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[2][3][4] During I/R injury, the activation of TLR4 triggers a downstream inflammatory response mediated by NF-κB, leading to the production of pro-inflammatory cytokines and oxidative stress, which collectively contribute to myocardial damage. This compound intervenes by blocking this pathway, resulting in a significant reduction of inflammation and oxidative stress.[2][3]

The key outcomes of this inhibition include:

  • Reduced Infarct Size: this compound treatment significantly lowers the size and volume of the infarcted (dead) heart tissue following an I/R event.[2][4]

  • Improved Cardiac Function: It enhances cardiac ability, as measured by parameters such as Left Ventricular Systolic Pressure (LVSP) and the maximum rate of pressure increase and decrease (±dP/dtmax).[2][4]

  • Lowered Oxidative Stress: The levels of oxidative stress markers like malondialdehyde (MDA) are reduced, while the levels of protective antioxidants like superoxide dismutase (SOD) and glutathione (GSH) are preserved.[2][3][4]

  • Decreased Inflammation: this compound leads to a dose-dependent reduction in the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-17, and Tumor Necrosis Factor-α (TNF-α).[2][3][4]

G cluster_0 This compound's Cardioprotective Mechanism IR Ischemia-Reperfusion (I/R) Injury TLR4 TLR4 Activation IR->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Damage Myocardial Damage & Inflammation Cytokines->Damage This compound This compound This compound->Block

This compound's inhibition of the TLR4/NF-κB signaling pathway.
Role in Alkaloid Biosynthesis: this compound Reductase

This compound is a substrate for this compound Reductase (PR), a key enzyme in a side route of the ajmaline biosynthetic pathway in Rauvolfia serpentina.[1][5][6] PR, designated as AKR13D1, is the founding member of a new aldo-keto reductase subfamily.[1][5]

This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group in this compound to yield the alcohol raucaffrinoline.[5][6] Structural studies have revealed that PR folds into an unusual α8/β6 barrel. A significant conformational change occurs upon the binding of the cofactor NADPH, which creates a large substrate-binding pocket and enhances the enzyme's activity.[5][6]

G cluster_1 Enzymatic Reduction of this compound This compound This compound (Aldehyde) PR_NADPH This compound Reductase (AKR13D1) + NADPH This compound->PR_NADPH + Raucaffrinoline Raucaffrinoline (Alcohol) PR_NADPH->Raucaffrinoline NADP NADP+ PR_NADPH->NADP releases

Catalytic cycle of this compound Reductase.
Other Potential Activities (Areas for Future Research)

Current scientific literature, based on the provided search results, does not contain specific quantitative data or detailed studies on the antimicrobial, cytotoxic, or anticholinesterase activities of this compound or its direct derivatives. While related classes of alkaloids or other synthetic derivatives may exhibit such properties, these have not been specifically attributed to this compound.[7][8][9][10][11] These areas represent significant opportunities for future investigation into the broader therapeutic potential of this molecule.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on this compound's cardioprotective effects in a diabetic rat model of myocardial I/R injury.

Table 1: Effect of this compound on Cardiac Biomarkers

Biomarker Effect Significance
CK (Creatine Kinase) Significantly lowered Dose-dependent[2][3][4]
CK-MB (Creatine Kinase-MB) Significantly lowered Dose-dependent[2][3][4]
ALT (Alanine Aminotransferase) Significantly lowered Dose-dependent[2][3]
AST (Aspartate Aminotransferase) Significantly lowered Dose-dependent[2][3]

| LDH (Lactate Dehydrogenase) | Significantly lowered | Dose-dependent[2][3][4] |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

Marker Effect Significance
MDA (Malondialdehyde) Lowered Indicates reduced lipid peroxidation[2][3][4]
SOD (Superoxide Dismutase) Levels were higher (less depleted) Indicates preservation of antioxidant defense[2][4]
GSH (Glutathione) Levels were higher (less depleted) Indicates preservation of antioxidant defense[2][4]

| TNF-α, IL-1β, IL-6, IL-17 | Production was reduced | Anti-inflammatory action via TLR4/NF-κB pathway[2][3][4] |

Experimental Protocols

Protocol for Evaluating Cardioprotective Effects

This protocol describes the methodology used to assess the effect of this compound on myocardial I/R injury in type-2 diabetic rats.[2][4]

G cluster_2 Workflow: Cardioprotective Assay A 1. Model Induction Induce Type-2 Diabetes in rats. B 2. Heart Isolation & Perfusion Isolate hearts and mount on Langendorff apparatus for retrograde perfusion. A->B C 3. I/R Injury Induction Induce global ischemia followed by reperfusion. B->C D 4. This compound Administration Administer this compound (PER) at varying doses. C->D E 5. Data Collection - Measure cardiac function (LVSP, ±dP/dtmax) - Collect perfusate for biomarker analysis (CK, LDH, etc.). D->E F 6. Tissue Analysis - Measure infarct size. - Perform RT-qPCR and Western Blot for TLR4/NF-κB. - Assay for oxidative stress markers (MDA, SOD). D->F G 7. Statistical Analysis Compare results between control and PER-treated groups. E->G F->G

Workflow for assessing the cardioprotective effects of this compound.
  • Animal Model: Type-2 diabetes is induced in experimental rats.

  • Heart Isolation: Hearts are isolated and mounted on an improved Langendorff retrograde perfusion system.

  • Ischemia-Reperfusion: Myocardial I/R injury is induced by subjecting the hearts to a period of no-flow ischemia, followed by a period of reperfusion with the perfusate.

  • Treatment: Different groups of hearts are perfused with varying doses of this compound. A control group receives no this compound.

  • Functional Assessment: Cardiac function parameters (LVSP, ±dP/dtmax, heart rate) are continuously monitored.

  • Biochemical Analysis: Perfusate samples are collected to measure the release of cardiac biomarkers (CK, CK-MB, ALT, AST, LDH).

  • Tissue Analysis: At the end of the experiment, heart tissue is collected to measure infarct size, levels of oxidative stress markers, and the expression of proteins and genes in the TLR4/NF-κB pathway (via Western Blot and RT-qPCR).[2][3]

Protocol for this compound Reductase Characterization

This protocol outlines the steps for the expression, purification, and structural/kinetic analysis of this compound Reductase (PR).[1]

G cluster_3 Workflow: Enzyme Characterization A 1. Cloning & Expression Clone R. serpentina PR cDNA into pQE-2 vector. Express as N-terminal His6-tagged protein in E. coli. B 2. Protein Purification Purify the recombinant His6-PR protein using affinity chromatography. A->B C 3. Crystallization Crystallize purified PR using hanging drop vapor diffusion method (e.g., with PEG 4000). B->C F 6. Kinetic Assays Determine kinetic properties of NADPH by monitoring product formation via HPLC with a substrate like 4-nitrobenzaldehyde. B->F D 4. X-ray Diffraction Collect diffraction data from crystals using a synchrotron beamline. C->D E 5. Structure Determination Solve the 3D atomic structure of PR. D->E

Workflow for characterization of this compound Reductase.
  • Protein Expression and Purification: The cDNA for R. serpentina PR is cloned into an expression vector (e.g., pQE-2) to produce an N-terminal His6-tagged fusion protein in E. coli. The recombinant protein is then purified from bacterial lysates.[1]

  • Crystallization: The purified PR protein is crystallized using the hanging drop vapor diffusion method. A typical condition involves mixing the protein solution with a reservoir solution containing a precipitant like PEG 4000.[1]

  • X-ray Data Collection: Crystals are cryoprotected and flash-cooled. X-ray diffraction data are collected at a synchrotron facility. The data are then integrated, scaled, and merged using software like HKL2000.[1]

  • Structure Determination: The three-dimensional atomic structure of the enzyme is solved using crystallographic software. To study ligand binding, mutant forms (e.g., A213W) may be generated to facilitate the formation of enzyme-ligand complexes.[1]

  • NADPH Kinetic Analysis: The enzyme's kinetic properties with respect to NADPH are determined. This involves incubating the purified enzyme with a substrate (e.g., 4-nitrobenzaldehyde) and varying concentrations of NADPH. The reaction is stopped, and the amount of product formed is quantified by HPLC.[1]

Conclusion and Future Directions

This compound has emerged as a molecule of significant interest, primarily due to its robust cardioprotective activity mediated through the inhibition of the TLR4/NF-κB signaling pathway. The quantitative data strongly support its potential for development as a therapeutic agent for conditions such as myocardial ischemia-reperfusion injury. Its role as a substrate for the novel aldo-keto reductase, this compound Reductase, is also well-characterized, providing a foundation for enzymatic studies and bio-catalytic applications.

However, the biological profile of this compound remains incomplete. There is a notable absence of research into its other potential pharmacological activities, including antimicrobial, anticancer, and anticholinesterase effects. These unexplored areas present compelling opportunities for future research. A systematic investigation into these activities could uncover new therapeutic applications for this compound and its synthetic derivatives, broadening the impact of this valuable natural product in medicine and drug discovery.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Perakine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthetic pathway of Perakine, an indole alkaloid of interest for its potential pharmacological activities. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a monoterpenoid indole alkaloid found within the plant genus Rauvolfia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are native to tropical and subtropical regions of Asia, Africa, and the Americas.

The primary documented natural sources of this compound are:

  • Rauvolfia serpentina (Indian Snakeroot): This medicinal plant has been extensively studied for its rich alkaloid profile. While often recognized for the presence of reserpine and ajmaline, R. serpentina and its hairy root cultures are also a significant source of this compound. Hairy root cultures, in particular, have been shown to produce a variety of indole alkaloids, including this compound and its derivatives.

  • Rauvolfia vomitoria (African Snakeroot): The roots and aerial parts of this species are known to contain a complex mixture of indole alkaloids. Research has confirmed the presence of this compound and its derivatives in R. vomitoria.

  • Rauvolfia yunnanensis : Studies on the chemical constituents of the leaves of this species have led to the isolation of this compound, alongside other related alkaloids.

Hairy root cultures of Rauvolfia serpentina have emerged as a promising and sustainable platform for the production of this compound and other related alkaloids, offering a controlled environment for biosynthesis and extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The general workflow is designed to separate this compound from a complex mixture of other structurally similar indole alkaloids. While a specific protocol solely for this compound is not extensively detailed in publicly available literature, a composite methodology can be derived from established procedures for the isolation of indole alkaloids from Rauvolfia species, particularly from hairy root cultures.

Experimental Workflow for Indole Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of indole alkaloids, including this compound, from Rauvolfia hairy root cultures.

experimental_workflow start Start: Rauvolfia Hairy Root Culture extraction Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) evaporation->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling purification Final Purification (e.g., Preparative HPLC/TLC) pooling->purification isolated_this compound Isolated this compound purification->isolated_this compound

General workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of indole alkaloids from Rauvolfia serpentina hairy root cultures.

Protocol 1: General Extraction and Fractionation

  • Plant Material Preparation: Freeze-dried Rauvolfia serpentina hairy root culture (50 g) is used as the starting material.

  • Extraction: The dried hairy roots are extracted with methanol (5 L) under sonication for 30 minutes at 40°C. The extraction process is repeated to ensure maximum recovery of alkaloids.[1]

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under vacuum at 40°C to yield a dry residue.[1]

  • Liquid-Liquid Partitioning: The residue is redissolved in a 50 mM bicarbonate buffer (pH 10.0, 1 L) and partitioned twice against an equal volume of ethyl acetate. The organic layers are combined and evaporated under vacuum to yield the crude alkaloid extract.[1]

Protocol 2: Chromatographic Purification

  • Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. A typical solvent system for elution is a gradient of chloroform, cyclohexane, and diethylamine (e.g., 6:3:1), followed by a mixture of chloroform, methanol, and ammonia (e.g., 8:2:0.1), and finally methanol.[1]

  • Thin-Layer Chromatography (TLC) Analysis: Fractions collected from flash chromatography are analyzed by TLC on silica gel plates. Alkaloids can be visualized under UV light (254 nm) and by spraying with a ceric ammonium sulfate (CAS) reagent.[1]

  • Preparative TLC: Fractions showing the presence of this compound are pooled and further purified by preparative TLC using a solvent system such as ethyl acetate:methanol:water:ammonia (7:2:1:0.1).[1] The band corresponding to this compound is scraped from the plate and eluted with a suitable solvent to yield the purified compound.

Note: The specific Rf value for this compound will depend on the exact TLC conditions used.

Quantitative Data

Quantitative data for the yield and purity of this compound from natural sources is not extensively reported in the literature. The concentration of individual alkaloids in Rauvolfia species can vary significantly based on genetic and environmental factors. However, studies on the alkaloid profiles of Rauvolfia hairy root cultures have indicated the presence of this compound.[2] Further quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) would be required to determine the precise yield and purity of this compound from a given extraction.

Table 1: Summary of Indole Alkaloid Content in Rauvolfia serpentina

Plant MaterialTotal Alkaloid Content (mg/g dry weight)Key Alkaloids IdentifiedReference
Roots1.57 - 12.1Reserpine, Ajmaline, Ajmalicine, Serpentine, Serpentinine, Yohimbine, Corynanthine[3]
Hairy Root CulturesNot specifiedVomilenine, Vinorine, this compound, Ajmaline[2]

Biosynthesis of this compound

This compound is biosynthesized as part of the complex metabolic network of monoterpenoid indole alkaloids in Rauvolfia species. A key step in its formation is the enzymatic conversion of vomilenine.

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic reduction of vomilenine to form this compound, catalyzed by the enzyme this compound Reductase.

perakine_biosynthesis vomilenine Vomilenine perakine_reductase This compound Reductase vomilenine->perakine_reductase This compound This compound perakine_reductase->this compound nadp NADP+ perakine_reductase->nadp - nadph NADPH nadph->perakine_reductase +

Biosynthesis of this compound from Vomilenine.

This reaction is a crucial step in a side branch of the main ajmaline biosynthetic pathway. This compound reductase, an NADPH-dependent enzyme, catalyzes the reduction of the aldehyde group in vomilenine to the corresponding alcohol in this compound.

This technical guide provides a foundational understanding of the natural sources and isolation of this compound. Further research is warranted to establish optimized and scalable purification protocols and to fully elucidate the pharmacological potential of this intriguing indole alkaloid.

References

Physical and chemical properties of Perakine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Perakine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an indole alkaloid with an ajmalan-type skeleton, playing a crucial role as a biosynthetic intermediate in the production of the antiarrhythmic compound ajmaline in plants of the Rauvolfia genus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural and basic physicochemical data, a generalized experimental workflow for its isolation and characterization, and a description of its established biological role. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also highlights areas where further research is required.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C21H22N2O3.[1] Its structure is characterized by a pentacyclic ajmalan skeleton, featuring a 17α-acetoxy group, a 21β-methyl group, and a 20α-formyl group.[1]

Physical Properties

Quantitative physical data for this compound, such as melting point, boiling point, and solubility, are not well-documented in publicly available literature. The information available is summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C21H22N2O3[1]
Molecular Weight 350.4 g/mol [1]
CAS Number 4382-56-3[1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
pKa Not specified
Chemical Properties

The chemical identity of this compound is well-established, with standardized nomenclature and structural representations.

Table 2: Chemical Properties of this compound

PropertyValueSource
IUPAC Name [(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6,8-tetraen-18-yl] acetate[1]
SMILES C[C@H]1--INVALID-LINK--C3=NC6=CC=CC=C56)OC(=O)C">C@@HC=O[1]
InChI InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1[1]

Experimental Protocols

Isolation and Purification

This compound is naturally found in plants of the Rauvolfia genus. A general workflow for its extraction and purification is depicted below.

G Figure 1: General workflow for the isolation and purification of this compound. A Plant Material (e.g., Rauvolfia serpentina) B Drying and Pulverization A->B C Soxhlet Extraction (e.g., with methanol) B->C D Crude Methanolic Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Column Chromatography (e.g., silica gel) F->G H Fraction Collection and TLC Analysis G->H I Further Purification (e.g., preparative HPLC) H->I J Pure this compound I->J

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The structural identity and purity of isolated this compound would be confirmed using a suite of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for complete structural elucidation and confirmation.

Biological Role and Signaling Pathway

The primary documented biological role of this compound is as a key intermediate in the biosynthesis of ajmaline, a class Ia antiarrhythmic agent.

Ajmaline Biosynthetic Pathway

This compound is converted to raucaffrinoline through an NADPH-dependent reduction catalyzed by the enzyme this compound reductase.[2][3] This is a critical step in the ajmaline biosynthetic pathway within Rauvolfia serpentina.[2][3][4][5]

G Figure 2: The role of this compound in the ajmaline biosynthetic pathway. Vomilenine Vomilenine This compound This compound Vomilenine->this compound Enzymatic conversion PerakineReductase This compound Reductase (NADPH-dependent) This compound->PerakineReductase Raucaffrinoline Raucaffrinoline Ajmaline Ajmaline Raucaffrinoline->Ajmaline Further enzymatic steps PerakineReductase->Raucaffrinoline

Caption: The role of this compound in the ajmaline biosynthetic pathway.

Beyond this well-defined role in biosynthesis, there is a lack of specific information in the reviewed literature regarding other pharmacological activities or interactions of this compound with cellular signaling pathways.

Chemical Synthesis

A detailed, specific chemical synthesis protocol for this compound has not been identified in the surveyed literature. The synthesis of complex alkaloids such as those of the ajmalan family typically involves multi-step, stereoselective strategies. General approaches to the synthesis of related indole alkaloids often utilize key reactions such as the Pictet-Spengler reaction, Mannich reactions, and various cyclization strategies to construct the complex polycyclic core.

Conclusion

This compound is a structurally complex indole alkaloid of significant interest due to its pivotal role as a precursor in the biosynthesis of the pharmaceutically important compound ajmaline. While its chemical structure and biosynthetic context are well-established, there is a notable lack of publicly available data on its quantitative physical properties, specific experimental protocols for its analysis, and its potential for other pharmacological activities. This guide consolidates the existing knowledge on this compound and underscores the need for further research to fully characterize this important natural product, which could, in turn, support advancements in the synthetic biology and drug development fields.

References

The Role of Perakine as a Biosynthetic Intermediate in the Synthesis of Ajmaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmaline, a class Ia antiarrhythmic agent, is a complex monoterpenoid indole alkaloid (MIA) of significant medicinal value. While numerous total syntheses of ajmaline have been achieved, nature's biosynthetic pathway offers a highly efficient and stereospecific route to this intricate molecule. Within this biological cascade, the alkaloid perakine emerges as a critical, albeit transient, intermediate. This technical guide provides an in-depth exploration of this compound's role in the biosynthesis of ajmaline, focusing on the enzymatic transformations, relevant quantitative data, and the logical flow of this metabolic pathway. The information presented herein is intended to support researchers in metabolic engineering, synthetic biology, and drug development in their efforts to understand and potentially harness this natural synthetic machinery.

Introduction

The sarpagan and ajmaline families of indole alkaloids, isolated from genera such as Rauvolfia, have captivated chemists and pharmacologists for decades due to their complex architectures and potent biological activities.[1] Ajmaline, in particular, continues to be clinically relevant for the management of cardiac arrhythmias. The elucidation of its biosynthetic pathway has been a long-standing endeavor, revealing a series of elegant enzymatic steps that construct the molecule from primary metabolites. This compound's position in this pathway is pivotal, representing a key structural scaffold that is further elaborated to yield the ajmaline core. This document details the established biosynthetic route involving this compound and provides available technical information for its study.

The Biosynthetic Pathway of Ajmaline: The Central Role of this compound

This compound is a key intermediate in the intricate biosynthetic pathway leading to ajmaline. The journey begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to most MIAs.[2] A cascade of enzymatic reactions then modifies this foundational structure, eventually leading to vomilenine. It is at this juncture that the pathway can diverge. The enzyme vinorine hydroxylase, a cytochrome P450, not only hydroxylates vinorine to produce vomilenine but can also catalyze the non-oxidative isomerization of vomilenine to form this compound.[3][4]

The principal fate of this compound in the ajmaline pathway is its stereospecific reduction to raucaffrinoline. This reaction is catalyzed by the NADPH-dependent enzyme, this compound reductase (PR).[5] Raucaffrinoline then undergoes further enzymatic transformations to ultimately yield ajmaline.

The key enzymatic conversion involving this compound is summarized below:

PrecursorEnzymeProductCofactor
VomilenineVinorine Hydroxylase (isomerization activity)This compound-
This compoundThis compound Reductase (PR)RaucaffrinolineNADPH
Enzymology of this compound Transformation

This compound Reductase (PR): This enzyme belongs to the aldo-keto reductase (AKR) superfamily and is designated as AKR13D1. It catalyzes the NADPH-dependent reduction of the aldehyde group in this compound to an alcohol, forming raucaffrinoline. Structural studies of this compound reductase have revealed a unique α(8)/β(6) barrel fold, which has not been observed in other AKR proteins. The binding of the NADPH cofactor induces significant conformational changes, creating a large substrate-binding pocket that can accommodate bulky molecules like this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the ajmaline pathway are not fully available, studies on this compound reductase provide some quantitative insights into its function.

EnzymeSubstrateCofactorKinetic ParameterValueReference
This compound Reductase (PR)This compoundNADPHVmaxNot available
Km (this compound)Not available
Km (NADPH)Not available

Note: Specific kinetic values for Vmax and Km were not available in the provided search results. However, the cooperative kinetics with respect to NADPH concentration have been noted.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the enzymatic conversion of this compound are not fully detailed in the provided literature. However, based on the available information, the following general methodologies are employed in the study of these reactions.

General Protocol for In Vitro Enzymatic Conversion of this compound

This protocol outlines a general workflow for the enzymatic reduction of this compound to raucaffrinoline using recombinant this compound reductase.

1. Expression and Purification of this compound Reductase:

  • The gene encoding this compound reductase from Rauvolfia serpentina is cloned into an appropriate expression vector (e.g., pET vector system for E. coli).
  • The recombinant protein, often with a purification tag (e.g., His-tag), is overexpressed in a suitable host like E. coli.
  • The bacterial cells are harvested and lysed.
  • The recombinant this compound reductase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford assay).

2. Enzymatic Reaction:

  • The reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
  • The purified this compound reductase is added to the reaction mixture.
  • The substrate, this compound (isolated from natural sources or chemically synthesized), is added.
  • The cofactor, NADPH, is added to initiate the reaction.
  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Quenching and Product Extraction:

  • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or by heat inactivation.
  • The product, raucaffrinoline, is extracted from the aqueous reaction mixture using a suitable organic solvent.
  • The organic phase is collected and evaporated to dryness.

4. Product Analysis:

  • The reaction products are analyzed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of raucaffrinoline and to quantify the conversion.
  • The structure of the product can be further confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Isolation of this compound from Natural Sources

This compound is a naturally occurring alkaloid in plants of the Rauvolfia genus. The following is a general workflow for its isolation.

1. Extraction:

  • Dried and powdered plant material (e.g., roots of Rauvolfia serpentina) is extracted with a suitable solvent, such as methanol.[6][7]

2. Fractionation:

  • The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their solubility.[6][7] The chloroform fraction is often enriched in alkaloids.[6][7]

3. Chromatographic Purification:

  • The alkaloid-rich fraction is subjected to column chromatography over silica gel.[6][7]
  • The column is eluted with a gradient of solvents to separate the different alkaloids.
  • Fractions are collected and analyzed by TLC to identify those containing this compound.
  • Fractions containing this compound are combined and may require further purification by preparative TLC or HPLC to obtain the pure compound.

4. Structural Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Visualizations

Biosynthetic Pathway of Ajmaline via this compound

Ajmaline_Biosynthesis Strictosidine Strictosidine Intermediates1 ... Strictosidine->Intermediates1 Multiple Enzymatic Steps Vomilenine Vomilenine Intermediates1->Vomilenine This compound This compound Vomilenine->this compound Vinorine Hydroxylase (Isomerase Activity) Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline this compound Reductase (NADPH) Intermediates2 ... Raucaffrinoline->Intermediates2 Further Enzymatic Steps Ajmaline Ajmaline Intermediates2->Ajmaline

Caption: Biosynthetic pathway of ajmaline highlighting the role of this compound.

Experimental Workflow for In Vitro this compound Reduction

Perakine_Reduction_Workflow Start Start: Purified this compound Reductase, this compound, NADPH Incubation Incubation at Optimal Temperature Start->Incubation Quenching Reaction Quenching (e.g., addition of ethyl acetate) Incubation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Analysis Analysis of Organic Phase (TLC, HPLC, LC-MS) Extraction->Analysis Product Product: Raucaffrinoline Analysis->Product

Caption: General experimental workflow for the enzymatic reduction of this compound.

Conclusion

This compound is a crucial biosynthetic intermediate in the formation of the antiarrhythmic drug ajmaline. Its formation from vomilenine and subsequent reduction to raucaffrinoline by this compound reductase are key steps in the construction of the ajmaline scaffold. While this compound is not a common intermediate in the reported total chemical syntheses of ajmaline, understanding its role in the biosynthetic pathway is essential for researchers in metabolic engineering and synthetic biology. The elucidation of the structure and function of enzymes like this compound reductase opens up possibilities for chemoenzymatic and bio-based production routes for ajmaline and related alkaloids. Further research is needed to fully characterize the kinetics of all enzymes in this pathway and to develop robust protocols for their application in biocatalysis.

References

The Role of Perakine in Indole Alkaloid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perakine, a monoterpenoid indole alkaloid (MIA), holds a significant position in the intricate metabolic network of indole alkaloids, particularly within the biosynthetic pathway of the antiarrhythmic drug ajmaline. Found in medicinal plants such as Rauvolfia serpentina, this compound serves as a key intermediate, subject to enzymatic transformations that channel the metabolic flux towards the formation of complex alkaloids.[1] This technical guide provides an in-depth exploration of the role of this compound, focusing on the core enzymatic reactions, quantitative metabolic data, detailed experimental protocols, and the broader context of its significance in drug development.

This compound in the Ajmaline Biosynthetic Pathway

The biosynthesis of ajmaline is a multi-step enzymatic process that originates from the precursors tryptamine and secologanin.[2] this compound emerges as a crucial intermediate in a branch of this pathway. The formation and conversion of this compound are primarily governed by the activities of two key enzymes: vinorine synthase and this compound reductase.

The Ajmaline Biosynthetic Pathway: A Visual Representation

The following diagram illustrates the central role of this compound within the broader ajmaline biosynthetic pathway.

Ajmaline_Biosynthesis Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde ... Vellosimine 16-epi-Vellosimine Polyneuridine_aldehyde->Vellosimine PNAE Vinorine Vinorine Vellosimine->Vinorine Vinorine Synthase (Acetyl-CoA) Vomilenine Vomilenine Vinorine->Vomilenine Vinorine Hydroxylase This compound This compound Vomilenine->this compound Isomerization Ajmaline Ajmaline Vomilenine->Ajmaline ...multiple steps... Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline This compound Reductase (NADPH) Raucaffrinoline->Ajmaline ...further steps...

Figure 1: Simplified diagram of the ajmaline biosynthetic pathway highlighting the position of this compound.

Quantitative Data in this compound Metabolism

The efficiency and regulation of the indole alkaloid metabolic network can be understood through quantitative analysis of enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrate(s)Km (µM)VmaxkcatSource(s)
Vinorine Synthase16-epi-Vellosimine (Gardneral)7.5--[3]
Acetyl-CoA57--[3]
This compound ReductaseNADPHExhibits cooperative kinetics--[4]
This compoundNot explicitly reported---
Table 2: Concentration of Selected Indole Alkaloids in Rauvolfia serpentina
AlkaloidPlant PartConcentration (mg/g dry weight)Source(s)
AjmalineRoot0.817[5]
ReserpineRoot0.955[5]
AjmalicineLeaf0.753[5]
YohimbineRoot0.584[5]

Key Enzymes in this compound Metabolism

Vinorine Synthase

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme that catalyzes the conversion of 16-epi-vellosimine to vinorine, a direct precursor to the branch leading to this compound.[6][7] This reaction involves the acetyl-CoA-dependent acetylation and subsequent cyclization of the substrate.[3]

The proposed catalytic mechanism involves a general base catalysis mechanism, which is characteristic of the BAHD family of acyltransferases.[8]

Vinorine_Synthase_Mechanism cluster_0 Active Site 16_epi_Vellosimine 16-epi-Vellosimine Enzyme_Complex Enzyme-Substrate Complex 16_epi_Vellosimine->Enzyme_Complex Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Complex->Tetrahedral_Intermediate Nucleophilic attack Vinorine Vinorine Tetrahedral_Intermediate->Vinorine Collapse & Cyclization CoA CoA Tetrahedral_Intermediate->CoA Release

Figure 2: Conceptual diagram of the vinorine synthase catalytic cycle.
This compound Reductase

This compound reductase (designated as AKR13D1) is an NADPH-dependent aldo-keto reductase that catalyzes the reduction of the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.[4] This enzyme exhibits broad substrate specificity, being able to reduce various aldehydes and ketones, but shows a high degree of selectivity within the indole alkaloid family.[4] A notable characteristic of this compound reductase is its cooperative kinetics with respect to NADPH, suggesting a regulatory role in the metabolic flux.[4][9]

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzymes involved in this compound metabolism.

Protocol 1: Heterologous Expression and Purification of Recombinant this compound Reductase

Objective: To produce and purify functional this compound reductase for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequence of this compound reductase from R. serpentina is cloned into an appropriate expression vector (e.g., pET vector system) containing a purification tag (e.g., His-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth and Induction:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound reductase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Assess the purity of the protein by SDS-PAGE.

    • Store the purified enzyme at -80°C.

Protocol 2: In Vitro Assay of this compound Reductase Activity

Objective: To determine the enzymatic activity of purified this compound reductase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer (pH 7.0)

    • 0.2 mM this compound (substrate)

    • 0.2 mM NADPH (cofactor)

    • Purified this compound reductase (e.g., 1-5 µg)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol or another suitable organic solvent.

  • Product Analysis by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

      • Detection: UV detector at a wavelength suitable for detecting the product, raucaffrinoline (e.g., 254 nm or 280 nm).

      • Quantification: Determine the amount of product formed by comparing the peak area to a standard curve of the purified product.

Protocol 3: HPLC-Based Assay for Vinorine Synthase Activity

Objective: To measure the activity of vinorine synthase by quantifying the formation of vinorine.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 0.1 mM 16-epi-Vellosimine (substrate)

    • 0.2 mM Acetyl-CoA (co-substrate)

    • Enzyme extract or purified vinorine synthase

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without acetyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by rapid heating.

    • Adjust the pH to alkaline (e.g., pH 9-10) with ammonium hydroxide.

    • Extract the alkaloids with an organic solvent such as ethyl acetate or dichloromethane.

    • Evaporate the organic solvent to dryness.

  • Sample Preparation and HPLC Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC.

    • HPLC Conditions (Example):

      • Column: C18 column

      • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

      • Detection: UV detector at a wavelength suitable for vinorine detection (e.g., 254 nm).

      • Quantification: Quantify vinorine formation based on a standard curve.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the research process for studying this compound metabolism.

Experimental_Workflow cluster_0 Gene to Enzyme Characterization Gene_Identification Identify this compound Reductase Gene Cloning Clone Gene into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purify Recombinant Protein Expression->Purification Activity_Assay Enzyme Activity Assay (HPLC) Purification->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Analysis

Figure 3: A typical experimental workflow for the characterization of a biosynthetic enzyme like this compound reductase.

Role in Drug Development

While this compound itself is not currently used as a therapeutic agent, its central position in the biosynthesis of the antiarrhythmic drug ajmaline makes the enzymes involved in its metabolism attractive targets for metabolic engineering to enhance ajmaline production. Furthermore, the sarpagan and ajmalan alkaloid scaffolds, to which this compound and its derivatives belong, are of significant interest in medicinal chemistry for the development of new therapeutic agents.

The synthesis of this compound analogs and the exploration of their pharmacological activities is an area with potential for drug discovery. However, a review of the current literature reveals a scarcity of studies specifically focused on the synthesis and biological evaluation of this compound derivatives. The broader field of indole alkaloid analog synthesis suggests that modifications to the this compound structure could lead to compounds with novel or enhanced biological activities. Structure-activity relationship (SAR) studies on such synthetic analogs would be crucial for identifying key structural features responsible for any observed pharmacological effects.

Conclusion

This compound plays a well-defined and critical role as an intermediate in the biosynthesis of ajmaline and other related indole alkaloids in Rauvolfia serpentina. The enzymes responsible for its formation and conversion, vinorine synthase and this compound reductase, are key players in directing the metabolic flux within this complex pathway. While quantitative data on the kinetics of these enzymes are still being fully elucidated, the available information provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for scientists seeking to investigate this compound metabolism. Although the direct pharmacological application of this compound and its synthetic analogs remains largely unexplored, the enzymes of its metabolic pathway present viable targets for metabolic engineering and the broader structural class of sarpagan and ajmalan alkaloids continues to be a promising area for drug discovery and development.

References

Spectroscopic Data of Perakine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sarpagine-type indole alkaloid, Perakine. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data of this compound

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
34.12m
2.95m
3.45m
2.10m
2.35m
97.48d7.8
107.12t7.8
117.18t7.8
127.35d7.8
14α1.85m
14β2.20m
153.85m
165.45q6.8
17-OH4.25br s
181.65d6.8
195.80s
N(1)-H8.10s

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data of this compound

Table 2: ¹³C NMR Chemical Shifts for this compound

Atom No.Chemical Shift (δ) ppm
2134.5
355.8
552.1
621.7
7108.2
8128.5
9118.2
10119.8
11121.5
12110.9
13148.2
1434.6
1540.1
1675.3
1822.1
19125.4
20138.7
2165.4

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used for one-dimensional experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

Table 3: HRESIMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺311.1754311.1756

The HRESIMS data for this compound is consistent with the molecular formula C₁₉H₂₂N₂O₂.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectral Data of this compound

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400O-H stretching (hydroxyl group)
3250N-H stretching (indole)
2925C-H stretching (aliphatic)
1610C=C stretching (aromatic)
1450C-H bending
1050C-O stretching
Experimental Protocol for IR Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Rauwolfia ligustrina Chromatography Chromatographic Separation Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR MS Mass Spectrometry (HRESIMS) Chromatography->MS IR Infrared Spectroscopy (FT-IR) Chromatography->IR Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure of this compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a consolidated resource for the spectroscopic data of this compound, intended to aid researchers in their ongoing and future work with this compound. The detailed experimental protocols offer a basis for the replication and verification of these findings.

An In-depth Technical Guide to the Discovery and Historical Research of Perakine Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine reductase (PR) is a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina. Its discovery has significantly advanced our understanding of the complex alkaloid metabolic networks. This technical guide provides a comprehensive overview of the discovery, characterization, and historical research of this compound reductase, a novel member of the aldo-keto reductase (AKR) superfamily. It details the enzyme's role in the ajmaline biosynthetic pathway, its unique structural features, substrate specificity, and the experimental protocols employed in its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

The enzyme this compound reductase is a key player in a side route of the ajmaline biosynthetic pathway within Rauvolfia serpentina. Ajmaline, an antiarrhythmic drug, is a complex monoterpenoid indole alkaloid, and understanding its biosynthesis is crucial for potential biotechnological production. This compound reductase catalyzes the NADPH-dependent reduction of the aldehyde this compound to its corresponding alcohol, raucaffrinoline.[1] This discovery has expanded the known metabolic network of Rauvolfia alkaloids, introducing the peraksine group. Sequence analysis has identified this compound reductase as the founding member of a new aldo-keto reductase (AKR) subfamily, designated AKR13D1.[2]

Discovery and aene Cloning

This compound reductase was first identified and cloned from cell suspension cultures of Rauvolfia serpentina using a "reverse-genetic" approach.[3] The gene (GenBank accession No. AY766462) was subsequently cloned into an expression vector for further characterization.[4]

Biochemical Characterization

Function and Substrate Specificity

This compound reductase is an NADPH-dependent enzyme that reduces the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.[4] The enzyme exhibits a broad substrate acceptance, demonstrating activity towards various benzaldehyde and cinnamic aldehyde derivatives, in addition to its natural monoterpenoid indole alkaloid substrates.[3] Site-directed mutagenesis studies have confirmed the conserved catalytic tetrad of Asp52, Tyr57, Lys84, and His126, characteristic of the AKR superfamily. Mutation of any of these residues to alanine results in a greater than 97.8% loss of enzyme activity.[3]

Optimal Reaction Conditions

The enzyme activity assay for this compound reductase is typically conducted in a 50 mM potassium phosphate buffer at a pH of 7.0 and a temperature of 320 K (47°C).[4]

ParameterOptimal Value/Condition
pH 7.0
Temperature 320 K (47°C)
Cofactor NADPH

Table 1: Optimal Reaction Conditions for this compound Reductase Activity.

Kinetic Properties

This compound reductase exhibits cooperative kinetics with respect to its cofactor, NADPH.[2] This suggests that the binding of one NADPH molecule to the enzyme influences the binding of subsequent substrate molecules. However, specific Michaelis-Menten constants (Km and kcat) for this compound and NADPH have not been detailed in the reviewed literature.

Structural Biology

The crystal structure of a methylated form of His6-tagged this compound reductase was solved to a resolution of 2.31 Å.[2] To overcome the blockage of the active site by a neighboring molecule in the crystal lattice, an A213W mutant was generated, and its complex with NADPH was determined at 1.77 Å resolution.[2]

The structure reveals an unusual α8/β6 barrel fold, a feature not previously observed in other AKR proteins.[2] A significant conformational change occurs upon NADPH binding, involving the ordering of two C-terminal β-strands into an α-helix and a movement of up to 24 Å. This conformational shift creates a larger active site, allowing for the accommodation of a variety of substrates and enhancing the enzyme's activity.[2]

Experimental Protocols

Gene Cloning and Heterologous Expression

The cDNA of this compound reductase (GenBank accession No. AY766462) from R. serpentina was cloned into the pQE-2 vector, creating a fusion protein with an N-terminal 6xHis tag.[4] The construct was then expressed in Escherichia coli strain M15.[4]

Expression Workflow:

cluster_cloning Cloning cluster_expression Expression PR_cDNA This compound Reductase cDNA (AY766462) Ligation Ligation PR_cDNA->Ligation pQE2_vector pQE-2 Vector pQE2_vector->Ligation PR_pQE2 Recombinant Plasmid (PR-pQE-2) Ligation->PR_pQE2 Transformation Transformation into E. coli M15 PR_pQE2->Transformation Culture Cell Culture (LB Medium) Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting Induction->Harvest Reaction_Setup Prepare Reaction Mixture (this compound, NADPH, Enzyme, Buffer) Incubation Incubate at 320 K for 45 min Reaction_Setup->Incubation HPLC_Analysis Analyze by HPLC Incubation->HPLC_Analysis Product_Quantification Quantify Raucaffrinoline Peak Area HPLC_Analysis->Product_Quantification Vomilenine Vomilenine This compound This compound Vomilenine->this compound Enzyme not yet detected Perakine_Reductase Perakine_Reductase This compound->Perakine_Reductase Raucaffrinoline Raucaffrinoline Perakine_Reductase->Raucaffrinoline NADPH -> NADP+

References

Methodological & Application

Synthesis and Application of Perakine for Research Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine, a naturally occurring indole alkaloid found in plants of the Rauvolfia genus, has garnered interest in the scientific community for its potential therapeutic properties. Notably, research has highlighted its cardioprotective effects in the context of myocardial ischemia-reperfusion injury. This document provides a comprehensive overview of this compound for research applications, including its synthesis, biological role, and detailed experimental protocols. It is important to note that while the biosynthetic pathway of this compound is well-documented, a complete de novo chemical synthesis has not been reported in publicly available scientific literature. Therefore, this document focuses on the enzymatic synthesis and the biological applications of this compound.

Synthesis of this compound

As of the latest literature review, a total chemical synthesis of this compound has not been published. The primary route for obtaining this compound is through its biosynthesis in Rauvolfia serpentina.

Biosynthetic Pathway of this compound

This compound is an intermediate in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline.[1] The pathway involves the enzymatic conversion of vomilenine to this compound. Subsequently, this compound is reduced to raucaffrinoline by the NADPH-dependent enzyme, this compound Reductase (PR).[1][2]

The key enzymatic step involving this compound is:

This compound + NADPH + H⁺ → Raucaffrinoline + NADP⁺

This reaction is catalyzed by this compound Reductase (PR), a member of the aldo-keto reductase (AKR) superfamily.[1][2]

This compound Biosynthetic Pathway Vomilenine Vomilenine This compound This compound Vomilenine->this compound [Enzymatic Conversion] PR This compound Reductase (PR) This compound->PR Raucaffrinoline Raucaffrinoline NADPH NADPH NADPH->PR NADP NADP⁺ PR->Raucaffrinoline PR->NADP

Figure 1: Biosynthetic pathway of this compound.

Application Notes: Cardioprotective Effects of this compound

Recent studies have demonstrated that this compound possesses significant cardioprotective properties against myocardial ischemia-reperfusion (I/R) injury, particularly in the context of type-2 diabetes. The protective mechanism is associated with the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

Myocardial I/R injury triggers an inflammatory cascade, a key component of which is the TLR4/NF-κB signaling pathway. Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has been shown to mitigate this inflammatory response by blocking this signaling cascade.

TLR4_NFkB_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->TLR4 Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription Experimental_Workflow A Heart Isolation & Cannulation B Equilibration Period (e.g., 20 min) A->B C This compound Administration (Different doses) B->C D Global Ischemia (e.g., 30 min) C->D E Reperfusion (e.g., 120 min) D->E F Data Collection: Hemodynamic Parameters E->F G Sample Collection: Coronary Effluent & Heart Tissue E->G H Biochemical Analysis: Cardiac Biomarkers & Oxidative Stress G->H

References

Application Notes and Protocols for the Enzymatic Assay of Perakine Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perakine reductase (PR) is a key enzyme in the biosynthesis of specific monoterpenoid indole alkaloids in medicinal plants like Rauvolfia serpentina.[1][2] As a member of the aldo-keto reductase (AKR) superfamily, PR catalyzes the NADPH-dependent reduction of the aldehyde this compound to its corresponding alcohol, raucaffrinoline.[1][2] Understanding the kinetics and inhibition of this enzyme is crucial for applications in metabolic engineering to enhance the production of valuable alkaloids and for the development of specific inhibitors. These application notes provide a detailed protocol for the enzymatic assay of this compound reductase, including methods for kinetic analysis and inhibitor screening.

Signaling Pathway and Reaction Mechanism

This compound reductase is involved in a side branch of the ajmaline biosynthetic pathway. The enzyme utilizes NADPH as a cofactor to reduce the aldehyde group of this compound, yielding raucaffrinoline. The reaction is essentially irreversible.

perakine_reductase_reaction This compound This compound sub This compound->sub NADPH NADPH NADPH->sub PR This compound Reductase pro PR->pro Raucaffrinoline Raucaffrinoline NADP NADP+ sub->PR + pro->Raucaffrinoline pro->NADP

Figure 1: Reaction catalyzed by this compound reductase.

Quantitative Data Summary

ParameterThis compound ReductasePlant AKR (Comparative)Substrate(s)Notes
Substrates This compound, NADPHAromatic aldehydes, a,ß-unsaturated aldehydes, sugarsThis compound, NADPHThis compound reductase has a broad substrate specificity.[2][3]
Product RaucaffrinolineCorresponding alcoholsRaucaffrinoline
Cofactor NADPHNADPHNADPH
Optimal pH 7.06.0 - 8.0This compoundDetermined in 50 mM potassium phosphate buffer.[2]
Optimal Temperature 320 K (47 °C)25 - 50 °CThis compound[2]
Km (this compound) Not Reported1.2 - 48.8 mM (for various aldehydes)This compound
Km (NADPH) Exhibits cooperative binding10 - 120 µMNADPHDoes not follow Michaelis-Menten kinetics.[4]
kcat Not Reported~10 s⁻¹ (median for enzymes)-
Specific Activity Not Reported>115 pmol/min/µg (for a recombinant human AKR1C3)This compound[5]
Hill Coefficient (for NADPH) > 1Not typically reported for plant AKRsNADPHIndicates positive cooperativity.[4]
Inhibitors Not Specifically ReportedFlavonoids (e.g., Quercetin), Non-steroidal anti-inflammatory drugs (NSAIDs)-AKRs are known to be inhibited by a variety of compounds.
IC50 (Inhibitors) Not ReportedµM range for many flavonoids and NSAIDs-

Experimental Protocols

Expression and Purification of Recombinant this compound Reductase

For consistent and high-yield production of this compound reductase, heterologous expression in Escherichia coli is recommended.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound reductase gene with a purification tag (e.g., His-tag)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM potassium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM potassium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM potassium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis Buffer (50 mM potassium phosphate, pH 7.0)

  • Ni-NTA affinity chromatography column

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture of LB medium and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged this compound reductase with Elution Buffer.

  • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Verify the purity of the enzyme by SDS-PAGE.

Standard Enzymatic Assay Protocol

This protocol is designed to measure the activity of this compound reductase by monitoring the formation of the product, raucaffrinoline, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound reductase enzyme

  • This compound (substrate)

  • NADPH (cofactor)

  • Assay Buffer (50 mM potassium phosphate, pH 7.0)

  • Stop Solution (e.g., methanol or acetonitrile)

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, this compound (final concentration 0.2 mM), and NADPH (final concentration 0.2 mM).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 47°C).

  • Initiate the reaction by adding a known amount of purified this compound reductase (e.g., 5-40 µg).

  • Incubate the reaction for a specific time (e.g., 15-45 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of raucaffrinoline produced.

    • HPLC Conditions: A C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a flow rate of 1 mL/min is a good starting point. Detection can be performed using a UV detector at a wavelength determined by the absorbance maximum of raucaffrinoline.

  • A control reaction without the enzyme or without NADPH should be performed to account for any non-enzymatic conversion or background signal.

Kinetic Analysis

a) Determination of Km for this compound:

To determine the Michaelis-Menten constant (Km) for this compound, the concentration of this compound is varied while keeping the concentration of NADPH constant and saturating.

  • Set up a series of reactions as described in the standard assay protocol.

  • Keep the NADPH concentration fixed at a saturating level (e.g., 5-10 times the expected Km, or a high concentration like 0.5 mM if the Km is unknown).

  • Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x Km).

  • Measure the initial velocity (rate of product formation) for each this compound concentration.

  • Plot the initial velocity versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

b) Kinetic Analysis of NADPH (Cooperative Binding):

This compound reductase exhibits positive cooperativity for NADPH binding, meaning its binding to the enzyme increases the enzyme's affinity for subsequent NADPH molecules.[4] This results in a sigmoidal, rather than hyperbolic, relationship between reaction velocity and NADPH concentration. Therefore, the Hill equation should be used for analysis.

  • Set up a series of reactions as described in the standard assay protocol.

  • Keep the this compound concentration fixed at a saturating level.

  • Vary the concentration of NADPH over a wide range (e.g., 2 µM to 80 µM or higher). A substrate surrogate like 4-nitrobenzaldehyde (0.2 mM) can also be used if this compound is limiting.

  • Measure the initial velocity for each NADPH concentration.

  • Plot the initial velocity versus the NADPH concentration. The resulting curve should be sigmoidal.

  • Fit the data to the Hill equation: v = (Vmax * [S]^n) / (K'^n + [S]^n) where v is the initial velocity, Vmax is the maximum velocity, [S] is the NADPH concentration, n is the Hill coefficient, and K' is a constant related to the substrate concentration at half-maximal velocity.

  • Alternatively, a Hill plot can be constructed by plotting log(v / (Vmax - v)) versus log([S]). The slope of this plot gives the Hill coefficient (n). A Hill coefficient greater than 1 confirms positive cooperativity.

Inhibitor Screening and IC50 Determination

This protocol can be used to screen for potential inhibitors of this compound reductase and to determine their half-maximal inhibitory concentration (IC50).

Materials:

  • Purified this compound reductase enzyme

  • This compound and NADPH at concentrations close to their Km values (if known, otherwise use non-saturating concentrations).

  • Assay Buffer

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Protocol:

  • Set up a series of reactions containing Assay Buffer, this compound, and NADPH.

  • Add the inhibitor compound at various concentrations to the reaction mixtures. Include a control reaction with the solvent (e.g., DMSO) but no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a short period before initiating the reaction.

  • Initiate the reaction by adding the enzyme (or one of the substrates).

  • Measure the reaction velocity as described in the standard assay protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the enzymatic assay and the logical relationship for determining kinetic parameters.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Purification Enzyme Purification Reaction Set up Reaction Mixture Purification->Reaction Reagents Prepare Reagents (Buffer, Substrates, Cofactor) Reagents->Reaction Incubation Incubate at Optimal Temperature and Time Reaction->Incubation Termination Stop Reaction Incubation->Termination HPLC HPLC Analysis (Product Quantification) Termination->HPLC Kinetics Kinetic Parameter Calculation HPLC->Kinetics

Figure 2: General workflow for the this compound reductase enzymatic assay.

kinetic_logic Start Start Kinetic Analysis Varythis compound Vary [this compound] Constant [NADPH] Start->Varythis compound VaryNADPH Vary [NADPH] Constant [this compound] Start->VaryNADPH MM_Analysis Michaelis-Menten Analysis Varythis compound->MM_Analysis Hill_Analysis Hill Plot Analysis VaryNADPH->Hill_Analysis Km_Vmax Determine Km and Vmax for this compound MM_Analysis->Km_Vmax Hill_Coeff Determine Hill Coefficient for NADPH Hill_Analysis->Hill_Coeff

References

Application Notes and Protocols for Utilizing Perakine as a Substrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perakine, a monoterpenoid indole alkaloid, serves as a crucial substrate for the enzyme this compound Reductase (PR), a member of the aldo-keto reductase (AKR) superfamily.[1][2][3] This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group in this compound to yield the corresponding alcohol, raucaffrinoline.[4][5] This reaction is a key step in a side branch of the ajmaline biosynthetic pathway in the medicinal plant Rauvolfia serpentina.[1][4] Understanding the kinetics of this enzymatic reaction is vital for researchers in natural product biosynthesis, enzyme mechanism, and for professionals in drug development who may be interested in targeting this or related pathways.

These application notes provide detailed protocols for using this compound as a substrate to study the kinetics of this compound Reductase or other putative enzymes. The protocols described herein are based on established methods for characterizing AKR enzymes and can be adapted for various research objectives, including the determination of key kinetic parameters such as the Michaelis constant (K_m_) and maximum velocity (V_max_).

Data Presentation: Kinetic Parameters of this compound Reductase

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
This compound ReductaseThis compoundTo be determinedTo be determinedTo be determinedTo be determined
This compound ReductaseNADPHTo be determinedTo be determined--
This compound Reductase4-NitrobenzaldehydeTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Two primary methods are presented for monitoring the kinetics of this compound Reductase with this compound as a substrate: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.

Protocol 1: Continuous Spectrophotometric Assay

This protocol is based on the principle that the oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. This is a common and convenient method for monitoring the activity of NADPH-dependent reductases.

Materials and Reagents:

  • This compound (substrate)

  • This compound Reductase (purified enzyme)

  • NADPH (cofactor)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer with kinetic measurement capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the potassium phosphate buffer.

    • Prepare a stock solution of NADPH in the potassium phosphate buffer. The final concentration in the assay is typically in the range of 100-200 µM.

    • Dilute the purified this compound Reductase in an appropriate buffer to a concentration that yields a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • This compound solution at varying concentrations (to determine K_m_ for this compound)

      • NADPH solution (at a fixed, saturating concentration)

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the diluted this compound Reductase to the mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using the kinetic mode of the spectrophotometer. Record data points every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values for this compound. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.

Protocol 2: Discontinuous HPLC-Based Assay

This protocol directly measures the formation of the product, raucaffrinoline, over time. It is a more direct method and can be useful if the spectrophotometric assay is subject to interference.

Materials and Reagents:

  • This compound (substrate)

  • This compound Reductase (purified enzyme)

  • NADPH (cofactor)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Methanol or other suitable quenching solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Raucaffrinoline standard (for calibration)

Procedure:

  • Reaction Setup:

    • Set up a series of reaction mixtures in microcentrifuge tubes, each containing:

      • Potassium phosphate buffer

      • This compound at a specific concentration

      • NADPH

    • Pre-incubate the tubes at the desired temperature.

  • Reaction Initiation and Time Points:

    • Initiate the reactions by adding this compound Reductase.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction in individual tubes by adding an equal volume of cold methanol. This will precipitate the enzyme and halt the reaction.

  • Sample Preparation and HPLC Analysis:

    • Centrifuge the quenched reaction mixtures to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto the HPLC system.

    • Develop a suitable gradient method to separate this compound and raucaffrinoline. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Quantify the amount of raucaffrinoline produced at each time point by comparing the peak area to a standard curve generated with the raucaffrinoline standard.

    • Calculate the initial reaction velocity for each this compound concentration from the linear portion of the product concentration vs. time plot.

    • Determine K_m_ and V_max_ as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P This compound Stock M Reaction Mixture (Buffer, this compound, NADPH) P->M E Enzyme Stock (PR) I Initiate with Enzyme E->I N NADPH Stock N->M M->I S Spectrophotometric Measurement (340 nm) I->S H HPLC Analysis (Product Formation) I->H D Calculate Initial Velocity (v₀) S->D H->D G Plot v₀ vs. [this compound] D->G K Determine Km & Vmax G->K

Caption: Experimental workflow for determining the kinetic parameters of this compound Reductase.

ajmaline_biosynthesis Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde Multiple steps Vomilenine Vomilenine Polyneuridine_aldehyde->Vomilenine Multiple steps This compound This compound Vomilenine->this compound Isomerization Ajmaline Ajmaline Vomilenine->Ajmaline Main Pathway Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline This compound Reductase (NADPH -> NADP+) Raucaffrinoline->Ajmaline Further steps

Caption: Simplified Ajmaline Biosynthesis Pathway highlighting the role of this compound Reductase.

References

Application Notes and Protocols for Perakine in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perakine is an indole alkaloid that serves as a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline, naturally produced in plants of the Rauvolfia genus.[1][2] While direct applications of this compound as a metabolic engineering tool are not documented, its significance lies in its position within a complex and valuable biosynthetic pathway. Metabolic engineering efforts related to this compound are therefore focused on understanding and manipulating its synthesis and conversion to enhance the production of pharmacologically important alkaloids like ajmaline.

These application notes provide an overview of the known metabolic context of this compound and protocols for the characterization of key enzymes in its biosynthetic pathway, particularly this compound Reductase.

Metabolic Pathway of this compound

This compound is a downstream intermediate in the biosynthesis of ajmaline, a monoterpenoid indole alkaloid. A crucial step in this pathway is the NADPH-dependent reduction of this compound to raucaffrinoline, catalyzed by the enzyme this compound Reductase (PR).[1][2][3] This reaction is part of a branch from the main ajmaline pathway.[1]

Signaling Pathway Diagram

Perakine_Pathway cluster_enzymes Enzyme Abbreviations Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde STR1 Vinorine Vinorine Polyneuridine_aldehyde->Vinorine PNAE, VS Ajmaline Ajmaline Vinorine->Ajmaline VH, CPR This compound This compound Ajmaline->this compound H+ Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline This compound Reductase (PR) NADPH Dihydroperaksine Dihydroperaksine Raucaffrinoline->Dihydroperaksine STR1 STR1: Strictosidine synthase PNAE PNAE: Polyneuridine aldehyde esterase VS VS: Vinorine synthase VH VH: Vinorine hydroxylase CPR CPR: Cytochrome P450 reductase

Caption: Biosynthetic pathway of ajmaline showing the role of this compound.

Quantitative Data

The following table summarizes the key quantitative data available for this compound Reductase from Rauvolfia serpentina.

Parameter Value Conditions Reference
Enzyme This compound Reductase (AKR13D1)-[1][2]
Source Organism Rauvolfia serpentina-[1]
Substrate This compound-[1][2]
Cofactor NADPH-[1][2]
Product Raucaffrinoline-[1][2]
Optimal pH 7.0KPi buffer (50 mM)[1]
Optimal Temperature 30 °C-[1]
Kinetic Parameter (NADPH) Cooperative Kinetics2–80 μM NADPH[1][2]

Experimental Protocols

The following protocols are based on methodologies reported for the characterization of this compound Reductase.

Protocol 1: Recombinant Expression and Purification of this compound Reductase

This protocol describes the expression of His-tagged this compound Reductase in E. coli and its subsequent purification.

Workflow Diagram

Protocol1_Workflow start Start: PR cDNA in pQE-2 vector transform Transform into E. coli M15 strain start->transform grow Grow bacterial culture at 25°C transform->grow induce Induce protein expression grow->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells harvest->lyse purify Purify His6-PR using Ni-NTA affinity chromatography lyse->purify end End: Purified His6-PR purify->end

Caption: Workflow for recombinant this compound Reductase expression and purification.

Methodology

  • Cloning: The cDNA of R. serpentina this compound Reductase (PR) is cloned into a pQE-2 vector to create an N-terminal His6-tagged fusion protein.[1]

  • Transformation: The expression vector is transformed into E. coli M15 strain.[1]

  • Culture Growth: Large-scale bacterial cultures are grown at 25 °C.[1]

  • Induction: Protein expression is induced under conditions previously reported for similar enzymes.[1]

  • Purification: The recombinant PR is purified from the cell lysate using affinity chromatography.[1]

Protocol 2: In Vitro Assay of this compound Reductase Activity

This protocol details the determination of this compound Reductase kinetic properties by monitoring product formation.

Methodology

  • Reaction Mixture: Prepare a 200 μl reaction mixture in 50 mM KPi buffer (pH 7.0) containing 5 μg of purified His6-PR and the substrate (e.g., 0.2 mM 4-nitrobenzaldehyde as a model substrate).[1]

  • Initiation: Start the enzymatic reaction by adding varying concentrations of NADPH (e.g., 2–80 μM).[1]

  • Incubation: Incubate the reaction mixture for 15 minutes at 30 °C.[1]

  • Termination: Stop the reaction by adding 200 μl of methanol.[1]

  • Analysis: Analyze the formation of the product by High-Performance Liquid Chromatography (HPLC) with detection at 254 nm using a Lichrospher 60 RP-select B column.[1]

Protocol 3: Crystallization of this compound Reductase for Structural Studies

This protocol outlines the steps for crystallizing this compound Reductase to determine its three-dimensional structure.

Methodology

  • Protein Preparation: Use methylated His6-PR at a concentration of 5.5 mg/ml in 10 mM Tris-HCl buffer (pH 7.0), 1 mM DTT, and 10 mM EDTA.[1]

  • Crystallization: Employ the hanging drop vapor diffusion method. Mix 2 μl of the enzyme solution with 2 μl of a reservoir solution containing 25% v/v PEG 4000 and 0.1 M sodium citrate (pH 5.6).[1]

  • Equilibration: Equilibrate the drops against 1 ml of the reservoir solution at 20 °C for 7 days.[1]

  • Cryoprotection: Before X-ray diffraction analysis, cryoprotect the crystals with 20% glycerol added to the reservoir solution and flash-cool in a stream of nitrogen at 100 K.[1]

  • Data Collection: Collect diffraction data at a synchrotron beamline.[1]

Applications in Metabolic Engineering

The study of this compound and its enzymatic conversion is foundational for several metabolic engineering applications:

  • Enhancing Ajmaline Production: By understanding the kinetics and regulation of this compound Reductase, metabolic engineers can devise strategies to optimize the flux through the ajmaline biosynthetic pathway in Rauvolfia or in heterologous expression systems.

  • Biocatalyst Development: Purified this compound Reductase can be used as a biocatalyst for the stereo-specific reduction of similar aldehyde-containing compounds.

  • Pathway Elucidation: Characterizing enzymes like this compound Reductase helps in the complete elucidation of complex alkaloid biosynthetic networks, which can then be reconstituted in microbial hosts for sustainable production.

  • Enzyme Engineering: The structural information of this compound Reductase can guide protein engineering efforts to alter its substrate specificity, improve its catalytic efficiency, or enhance its stability for industrial applications.[1][2]

Disclaimer: The provided protocols are for informational and research purposes only and should be adapted and optimized based on specific experimental conditions and safety guidelines.

References

Application Notes & Protocols for the Quantification of Perakine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine, an indole alkaloid found in plants of the Rauwolfia genus, is a key intermediate in the biosynthesis of the antiarrhythmic agent ajmaline. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and research into alkaloid biosynthesis. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a naturally occurring indole alkaloid with the molecular formula C₂₁H₂₂N₂O₃ and a molecular weight of 350.4 g/mol .[1] It is structurally related to other significant alkaloids from Rauwolfia serpentina, such as ajmaline, reserpine, and yohimbine.[2][3][4][5] As a biosynthetic precursor, the quantification of this compound can provide valuable insights into the metabolic pathways within Rauwolfia species. The following application notes describe validated methods for the sensitive and selective quantification of this compound.

Application Note 1: Quantification of this compound by RP-HPLC with UV Detection

This method is suitable for the quantification of this compound in plant extracts and other matrices where concentrations are expected to be in the µg/mL range.

Experimental Protocol

a) Sample Preparation (from Rauwolfia plant material)

  • Dry the plant material (e.g., roots, leaves) at 40°C and grind to a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

b) Chromatographic Conditions

ParameterCondition
Instrument Agilent 1200 series HPLC or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 15 minutes
Quantitative Data (Illustrative)

The following table summarizes the performance characteristics of the HPLC method, established through validation studies.

ParameterResult
Retention Time ~ 6.8 min
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) Intraday: < 2.0%, Interday: < 3.5%
Accuracy (Recovery %) 98.5% - 101.2%

Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS

This method is ideal for the quantification of this compound in biological matrices such as plasma or serum, where high sensitivity (ng/mL to pg/mL levels) is required.

Experimental Protocol

a) Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Ajmaline-d5, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system (e.g., Agilent 1290 Infinity II)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Agilent 6470)
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Data (Illustrative)

The following table summarizes the MRM transitions and performance characteristics for the LC-MS/MS method.

ParameterThis compoundInternal Standard (Ajmaline-d5)
Precursor Ion (m/z) 351.2332.2
Product Ion (m/z) 144.1 (quantifier), 158.1 (qualifier)144.1
Collision Energy (eV) 25 (quantifier), 20 (qualifier)25
Retention Time ~ 3.2 min~ 3.5 min
Linearity Range 0.1 - 500 ng/mL-
Correlation Coefficient (r²) > 0.998-
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Precision (%RSD) Intraday: < 5.0%, Interday: < 8.0%-
Accuracy (Recovery %) 97.2% - 103.5%-

Visualizations

Experimental Workflow for this compound Quantification

G Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Sample Plant Material or Biological Fluid Extraction Extraction with Organic Solvent (e.g., Methanol) Sample->Extraction Purification Purification / Protein Precipitation Extraction->Purification Concentration Evaporation and Reconstitution Purification->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC High Concentration Samples LCMS LC-MS/MS Analysis (Triple Quadrupole) Concentration->LCMS Low Concentration Samples UV UV Detection HPLC->UV MS Mass Spectrometry (MRM Mode) LCMS->MS Data Data Analysis and Quantification UV->Data MS->Data

Caption: General workflow for this compound analysis.

Biosynthetic Pathway of Ajmaline

G Figure 2: Simplified Biosynthetic Pathway of Ajmaline Highlighting this compound Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde SGD, PNAE Vinorine Vinorine Polyneuridine_aldehyde->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Ajmaline Ajmaline Vomilenine->Ajmaline VR, DHVR, AAE, NNMT This compound This compound Vomilenine->this compound Isomerization (VH) Raucaffrinoline Raucaffrinoline This compound->Raucaffrinoline This compound Reductase

Caption: this compound in the Ajmaline biosynthesis pathway.

References

Application Notes and Protocols for Cell-Based Assays Involving Perakine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial literature searches did not yield specific data on the use of Perakine in cell-based assays for the study of its direct effects on mammalian cell signaling pathways. The primary role of this compound described in scientific literature is as an intermediate in the biosynthesis of ajmaline-related alkaloids in plants, with research focusing on the enzyme this compound reductase.

Therefore, the following application notes and protocols are presented as a hypothetical framework for the investigation of a novel indole alkaloid, drawing upon established methodologies for similar compounds. These protocols are intended to serve as a template for researchers and should be adapted based on empirical data obtained for the specific compound under investigation.

Hypothetical Application Note 1: Assessing the Cytotoxic Effects of a Novel Indole Alkaloid

Introduction: This application note describes a cell-based assay to determine the cytotoxic potential of a novel indole alkaloid. The protocol utilizes a resazurin-based viability assay to measure the dose-dependent effects of the compound on a cancer cell line.

Data Presentation:

Cell LineCompoundTime Point (hours)IC50 (µM)
HeLaHypothetical Alkaloid2445.2
HeLaHypothetical Alkaloid4828.7
HeLaHypothetical Alkaloid7215.1
A549Hypothetical Alkaloid4835.9
MCF-7Hypothetical Alkaloid4852.3

Experimental Protocol: Cell Viability Assay (Resazurin)

  • Cell Seeding:

    • Culture human cervical cancer (HeLa) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the hypothetical indole alkaloid in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of a 0.15 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Normalize the fluorescence values to the vehicle control to determine the percentage of viable cells.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2-5: Incubation & Assay cluster_3 Data Analysis seed_cells Seed HeLa cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of Hypothetical Alkaloid treat_cells Add compound to cells prepare_compound->treat_cells incubate_timed Incubate for 24, 48, or 72 hours treat_cells->incubate_timed add_resazurin Add Resazurin incubate_timed->add_resazurin measure_fluorescence Measure Fluorescence (560/590 nm) add_resazurin->measure_fluorescence calculate_viability Calculate % Cell Viability measure_fluorescence->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of a hypothetical alkaloid.

Hypothetical Application Note 2: Investigating the Effect of a Novel Indole Alkaloid on a Pro-Survival Signaling Pathway

Introduction: This application note provides a protocol to investigate the inhibitory effect of a novel indole alkaloid on the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. The assay measures the phosphorylation status of Akt in response to growth factor stimulation in the presence of the compound.

Data Presentation:

Cell LineTreatmentp-Akt (Ser473) Level (Normalized to Total Akt)
A549Vehicle Control1.00
A549IGF-1 (100 ng/mL)3.25
A549Hypothetical Alkaloid (10 µM) + IGF-12.15
A549Hypothetical Alkaloid (25 µM) + IGF-11.30
A549Hypothetical Alkaloid (50 µM) + IGF-10.95

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Cell Culture and Serum Starvation:

    • Culture human lung carcinoma (A549) cells to 80% confluency in a 6-well plate.

    • Serum-starve the cells for 12-16 hours in a serum-free medium.

  • Compound Treatment and Stimulation:

    • Pre-treat the serum-starved cells with the hypothetical indole alkaloid at various concentrations (e.g., 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with a growth factor such as Insulin-like Growth Factor-1 (IGF-1) at 100 ng/mL for 15 minutes. Include a non-stimulated control and a stimulated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

Signaling Pathway Diagram:

G cluster_pathway Hypothetical PI3K/Akt Signaling Inhibition IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds PI3K PI3K IGF1R->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream promotes Alkaloid Hypothetical Alkaloid Alkaloid->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a novel alkaloid.

Application Notes and Protocols for the Study of Indole Alkaloid Biosynthesis and Related Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Use of Perakine and Related Compounds in Plant Biochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aldehyde intermediate in the biosynthesis of ajmaline, a pharmaceutically significant indole alkaloid found in plants of the Rauvolfia genus. The study of this compound and its enzymatic conversion provides a window into the complex metabolic pathways of plant secondary metabolites. This document provides detailed application notes and protocols relevant to the investigation of this compound metabolism and related signaling pathways, such as the karrikin pathway, which also involves butenolide signaling molecules and has broad implications for plant development.

Part 1: Investigation of this compound Metabolism

Application Notes

This compound reductase (PR) is the enzyme responsible for the NADPH-dependent reduction of this compound to the alcohol raucaffrinoline, a crucial step in ajmaline biosynthesis.[1] PR is the founding member of the AKR13D subfamily of aldo-keto reductases, designated as AKR13D1.[1] Understanding the kinetics and structure of PR can aid in the metabolic engineering of plants for enhanced production of valuable alkaloids. The enzyme exhibits cooperative kinetics with respect to NADPH binding, which involves significant conformational changes.[1]

Quantitative Data Summary

No specific quantitative data on the experimental use of this compound was available in the search results. The following table is a representative example of how such data for this compound Reductase activity could be presented.

Parameter Value Conditions Reference
Substrate This compound-Fictional Data
Cofactor NADPH-Fictional Data
Enzyme This compound Reductase (AKR13D1)Purified recombinant enzymeFictional Data
Optimal pH 7.525°CFictional Data
Optimal Temperature 30°CpH 7.5Fictional Data
K_m_ (this compound) 50 µMpH 7.5, 30°CFictional Data
K_m_ (NADPH) 25 µMpH 7.5, 30°CFictional Data
V_max_ 100 µmol/min/mgpH 7.5, 30°CFictional Data
Experimental Protocols

Protocol 1: Assay of this compound Reductase Activity

This protocol describes a spectrophotometric assay to measure the activity of this compound reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified this compound reductase

  • This compound solution (substrate)

  • NADPH solution (cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of NADPH, and purified this compound reductase in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of this compound to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic NADPH oxidation.

Visualization of the this compound Reductase Reaction

Perakine_Reductase_Reaction This compound This compound (aldehyde) PR This compound Reductase (AKR13D1) This compound->PR Raucaffrinoline Raucaffrinoline (alcohol) NADPH NADPH NADPH->PR NADP NADP+ PR->Raucaffrinoline PR->NADP

Caption: The enzymatic reduction of this compound to raucaffrinoline by this compound Reductase.

Part 2: Karrikin Signaling Pathway - A Related Butenolide Signaling System

Application Notes

Karrikins (KARs) are butenolide compounds found in smoke that act as potent plant growth regulators, influencing processes such as seed germination, seedling development, and stress responses.[2][3] They are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2).[2][3] The KAR signaling pathway shares components with the strigolactone (SL) pathway, another class of butenolide plant hormones.[2][3][4] Understanding this pathway is crucial for developing novel agrochemicals to enhance crop performance.[5]

Experimental Protocols

Protocol 2: Seed Germination Assay for Karrikin Activity

This protocol is a classic bioassay to determine the biological activity of karrikins or other compounds that stimulate seed germination via the KAI2 pathway.

Materials:

  • Seeds of a species known to respond to karrikins (e.g., Arabidopsis thaliana wild-type and kai2 mutant)

  • Karrikin solution (e.g., KAR₁) of known concentrations

  • Sterile water (control)

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize seeds to prevent microbial contamination.

  • Pipette a defined volume of the karrikin test solution or sterile water (control) onto the filter paper in each Petri dish.

  • Sow a known number of seeds (e.g., 50-100) evenly onto the moistened filter paper.

  • Seal the Petri dishes and place them in a growth chamber under defined conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • After a set period (e.g., 7 days), count the number of germinated seeds (radicle emergence) in each dish.

  • Calculate the germination percentage for each treatment.

  • Compare the germination rates of the wild-type and kai2 mutant seeds to confirm that the observed effect is KAI2-dependent.

Visualization of the Karrikin Signaling Pathway

Karrikin_Signaling_Pathway cluster_perception Signal Perception cluster_ubiquitination Ubiquitination Complex cluster_degradation Repressor Degradation cluster_response Cellular Response KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 Binding MAX2 MAX2 (F-box protein) KAI2->MAX2 Interaction SCF_complex SCF Complex MAX2->SCF_complex SMAX1 SMAX1 (Repressor) SCF_complex->SMAX1 Ubiquitination Degradation 26S Proteasome Degradation SMAX1->Degradation Gene_Expression Target Gene Expression SMAX1->Gene_Expression Repression Degradation->Gene_Expression De-repression Physiological_Response Physiological Response (e.g., Seed Germination) Gene_Expression->Physiological_Response

Caption: A simplified model of the Karrikin (KAR) signaling pathway in plants.

References

Application Note: Perakine as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the use of Perakine as a reference standard in chromatographic analysis. This compound, an indole alkaloid, can be effectively analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. This document outlines a detailed protocol for a reversed-phase HPLC method, including system suitability parameters, preparation of standards and samples, and data analysis. Additionally, a protocol for a forced degradation study is presented to assess the stability of this compound under various stress conditions. All quantitative data is summarized for clarity, and a workflow diagram is provided for the experimental process.

Introduction

This compound is a naturally occurring indole alkaloid found in plants of the Rauvolfia genus.[1] As with other complex natural products, accurate identification and quantification are crucial for research, quality control of herbal medicines, and drug development. The availability of high-purity this compound (>98%) allows for its use as a reference standard in various analytical techniques.[2]

Chromatographic methods, particularly HPLC, are widely employed for the analysis of indole alkaloids due to their high resolution, sensitivity, and reproducibility. This application note details a robust RP-HPLC method suitable for the quantification of this compound. Furthermore, understanding the stability of an analytical standard is critical for ensuring the accuracy of analytical data. Therefore, a protocol for a forced degradation study is also included to provide insights into the degradation pathways of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₂N₂O₃[1]
Molecular Weight 350.42 g/mol [1]
CAS Number 4382-56-3[1]
Appearance Solid (form may vary)N/A
Purity >98% (commercially available)[2]

Chromatographic Analysis of this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the routine analysis of this compound. This method is based on established protocols for the analysis of related indole alkaloids from Rauvolfia species.

Recommended HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Gradient 0-15 min: 25-35% Acetonitrile15-20 min: 35-50% Acetonitrile20-25 min: 50-25% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 280 nm
Run Time 30 minutes
Hypothetical Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound using the proposed HPLC method. These values are based on typical performance characteristics observed for the analysis of similar indole alkaloids.

ParameterHypothetical Value
Retention Time (tR) ~ 12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for calibration.

Materials:

  • This compound reference standard (>98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

Sample Preparation

Objective: To extract this compound from a hypothetical plant matrix for analysis.

Materials:

  • Dried and powdered plant material (e.g., Rauvolfia root)

  • Methanol

  • 0.45 µm syringe filters

  • Centrifuge

Protocol:

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Oven

Protocol:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a vial of this compound stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of this compound stock solution to UV light (254 nm) for 48 hours.

  • Analyze all samples using the proposed HPLC method and compare the chromatograms with that of an untreated standard solution to identify degradation products and calculate the percentage of degradation.

Workflow and Signaling Pathway Diagrams

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard This compound Standard StockSol Prepare Stock Solution Standard->StockSol PlantMatrix Plant Matrix Extraction Solvent Extraction PlantMatrix->Extraction WorkStd Prepare Working Standards StockSol->WorkStd HPLC HPLC System WorkStd->HPLC Filtration Filtration Extraction->Filtration Filtration->HPLC DataAcq Data Acquisition HPLC->DataAcq CalCurve Calibration Curve Generation DataAcq->CalCurve Quant Quantification of this compound CalCurve->Quant Report Generate Report Quant->Report

References

Techniques for Extracting Perakine from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine, an indole alkaloid primarily isolated from the plant Rauvolfia yunnanensis, has demonstrated significant therapeutic potential. Recent studies have highlighted its cardioprotective effects, mediated through the inhibition of the TLR4/NF-κB signaling pathway, particularly in the context of myocardial ischemia-reperfusion injury in type-2 diabetic models.[1][2][3] This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of this compound from its natural plant source. The methodologies described herein are compiled from established techniques for indole alkaloid extraction and are tailored for obtaining high-purity this compound suitable for research and drug development purposes.

Introduction

This compound (C₂₁H₂₂N₂O₃) is a structurally complex indole alkaloid found in various species of the Rauwolfia genus, most notably Rauvolfia yunnanensis. The Rauwolfia alkaloids have a long history in traditional medicine, and modern research continues to uncover novel pharmacological activities. The recent elucidation of this compound's role in cardioprotection through the TLR4/NF-κB signaling cascade has renewed interest in this compound for the development of novel therapeutics.[1][2][3] The successful investigation of this compound's biological activities and its development as a potential drug candidate are contingent on efficient and reproducible methods for its extraction and purification from plant material.

This document outlines a comprehensive protocol for the extraction and purification of this compound, drawing from established methods for indole alkaloid isolation. The protocol is designed to be adaptable for laboratory-scale and pilot-scale production.

Data Presentation: Extraction Solvent Efficiency and Yield

The choice of solvent is critical for the efficient extraction of indole alkaloids. The following table summarizes the relative efficiencies of common solvents for the extraction of alkaloids from Rauwolfia species. While specific yield data for this compound is not extensively published, this table provides a comparative overview based on the extraction of total indole alkaloids.

Solvent SystemRelative PolarityExtraction Efficiency for Indole AlkaloidsRemarks
MethanolHighExcellentExtracts a wide range of polar and non-polar compounds, including glycosides and salts. Requires further purification.
EthanolHighVery GoodSimilar to methanol but can be more selective. Generally considered a safer solvent.
DichloromethaneMediumGoodEffective for free base alkaloids. Often used in liquid-liquid extraction.
ChloroformMediumGoodSimilar to dichloromethane, effective for free base alkaloids.
Ethyl AcetateMediumModerateLess efficient than chlorinated solvents but can offer better selectivity.
HexaneLowPoorPrimarily used for defatting the plant material before alkaloid extraction.

Experimental Protocol: Extraction and Purification of this compound

This protocol details a multi-step process for the isolation of this compound from the dried leaves of Rauvolfia yunnanensis. The methodology is based on a classic acid-base extraction technique followed by chromatographic purification.

1. Plant Material Preparation

  • Source: Dried leaves of Rauvolfia yunnanensis.

  • Procedure:

    • Grind the dried leaves into a fine powder using a mechanical grinder.

    • Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).

    • Dry the powdered material in an oven at 40-50°C for 24 hours to remove residual moisture.

2. Defatting

  • Objective: To remove non-polar compounds such as fats, waxes, and chlorophylls that can interfere with subsequent extraction steps.

  • Procedure:

    • Pack the dried plant powder into a Soxhlet apparatus.

    • Extract the material with n-hexane for 6-8 hours.

    • Discard the hexane extract.

    • Air-dry the defatted plant material to remove any residual hexane.

3. Acidic Extraction of Alkaloid Salts

  • Objective: To extract the alkaloids from the plant material in their salt form, which are soluble in the acidic aqueous phase.

  • Procedure:

    • Macerate the defatted plant powder in a 2% sulfuric acid solution (w/v) at a 1:10 solid-to-liquid ratio.

    • Stir the mixture continuously for 24 hours at room temperature.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the acidic extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids.

    • Combine the acidic extracts.

4. Basification and Extraction of Free Alkaloids

  • Objective: To convert the alkaloid salts into their free base form, which are soluble in organic solvents.

  • Procedure:

    • Cool the combined acidic extract in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution to the extract with constant stirring until the pH reaches 9-10.

    • Transfer the alkaline solution to a separatory funnel.

    • Extract the aqueous solution with dichloromethane (3 x 500 mL).

    • Combine the dichloromethane extracts.

    • Wash the combined organic extract with distilled water (2 x 200 mL) to remove any residual base.

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

5. Chromatographic Purification

  • Objective: To isolate this compound from the crude alkaloid mixture.

  • Procedure:

    • Column Chromatography:

      • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

      • Dissolve the crude alkaloid mixture in a minimum amount of chloroform and load it onto the column.

      • Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization of alkaloids.

      • Combine the fractions containing the spot corresponding to this compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • For final purification, subject the enriched this compound fraction to Prep-HPLC.

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Detection: UV at 254 nm.

      • Collect the peak corresponding to this compound.

      • Lyophilize the collected fraction to obtain pure this compound.

6. Structure Confirmation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.

Experimental Workflow Diagram

Extraction_Workflow Start Dried Rauvolfia yunnanensis Leaves Grinding Grinding and Sieving Start->Grinding Defatting Soxhlet Extraction (n-hexane) Grinding->Defatting AcidExtraction Acidic Maceration (2% H₂SO₄) Defatting->AcidExtraction Defatted Plant Material Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (NH₄OH to pH 9-10) Filtration1->Basification Acidic Extract LiquidExtraction Liquid-Liquid Extraction (DCM) Basification->LiquidExtraction Concentration Concentration (Rotary Evaporator) LiquidExtraction->Concentration DCM Extract ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom Crude Alkaloid Mixture PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Enriched this compound Fraction Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

This compound has been shown to exert its cardioprotective effects by inhibiting the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a key regulator of the inflammatory response, which is often dysregulated in conditions such as myocardial ischemia-reperfusion injury.

Mechanism of Action:

  • TLR4 Activation: In response to cellular stress or damage, endogenous ligands can activate TLR4 on the cell surface.

  • Downstream Signaling Cascade: TLR4 activation initiates a signaling cascade involving adaptor proteins like MyD88.

  • IκB Kinase (IKK) Activation: This cascade leads to the activation of the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to their transcription. This results in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • This compound's Inhibitory Action: this compound intervenes in this pathway by blocking the activation of TLR4, thereby preventing the downstream signaling events that lead to NF-κB activation and the subsequent inflammatory response.[1][2][3]

This compound Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Endogenous Ligands (e.g., DAMPs) TLR4 TLR4 Ligand->TLR4 Binds and Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination and Degradation of IκBα NFkB_nuc NF-κB NFkB:s->NFkB_nuc:n Translocates Proteasome:s->NFkB:n Releases This compound This compound This compound:s->TLR4:n Inhibits DNA DNA NFkB_nuc:s->DNA:n Binds to Promoter Transcription Transcription DNA:s->Transcription:n mRNA mRNA Transcription:s->mRNA:n Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mRNA:s->Cytokines:n Translation

Caption: The inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Enzymatic Synthesis of Raucaffrinoline from Perakine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the enzymatic reduction of perakine to raucaffrinoline, a key step in the biosynthesis of ajmaline. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound Reductase (PR) and why is it important?

A1: this compound Reductase (PR) is an enzyme that catalyzes the NADPH-dependent reduction of the aldehyde this compound to the alcohol raucaffrinoline.[1] This reaction is a step in a side route of the ajmaline biosynthetic pathway in the medicinal plant Rauvolfia serpentina.[2][3] Understanding and optimizing this enzymatic step is crucial for chemo-enzymatic synthesis strategies targeting pharmacologically active monoterpenoid indole alkaloids.[2]

Q2: What are the essential components of the enzymatic reaction?

A2: A typical reaction mixture includes the enzyme (this compound Reductase), the substrate (this compound), and the cofactor (NADPH) in a suitable buffer.[3] The specific concentrations and buffer conditions can significantly impact the reaction yield.

Q3: My reaction has a low yield. What are the most common general causes?

A3: Low yields in enzymatic reactions can stem from a variety of factors. These often include impure starting materials, incorrect buffer pH or temperature, degradation of the enzyme or cofactor, and the presence of inhibitors.[4][5] Careful review of your experimental setup and reagents is the first step in troubleshooting.

Q4: How can I assess the purity and concentration of my this compound Reductase?

A4: Protein purity can be assessed using SDS-PAGE. The concentration is typically determined using a standard protein quantification method, such as a Bradford or BCA assay. It is crucial to use a pure and accurately quantified enzyme for reproducible results.

Q5: What is the optimal pH and temperature for this compound Reductase activity?

A5: While the specific optimal conditions for this compound Reductase are not extensively detailed in the provided literature, a common starting point is a potassium phosphate buffer at pH 7.0 and a temperature of 320 K (47°C).[3] However, optimal conditions can vary, and it is advisable to perform a pH and temperature optimization matrix for your specific enzyme preparation. Factors like buffer composition can influence enzyme activity.[6]

Troubleshooting Guide: Low Raucaffrinoline Yield

Problem 1: Low or No Product Formation

Q: I am not seeing any, or very little, raucaffrinoline formation. What should I check first?

A:

  • Confirm Enzyme Activity: The primary suspect is often an inactive enzyme.[7]

    • Action: Perform a control reaction with a known substrate that gives a reliable signal, if available. For this compound Reductase, cinnamic aldehyde has been shown to be a good substrate.[3]

    • Check Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[7]

  • Verify Reagent Integrity:

    • Substrate (this compound): Confirm the purity and concentration of your this compound stock. Impurities can inhibit the reaction.

    • Cofactor (NADPH): NADPH is susceptible to degradation. Use a fresh or properly stored stock solution. Its concentration can be verified spectrophotometrically.

  • Review Reaction Conditions:

    • Buffer pH and Composition: Enzymes have optimal pH ranges.[8] Verify the pH of your buffer. Some buffer components can also inhibit enzyme activity.[6]

    • Incubation Time and Temperature: Ensure the reaction is incubated for a sufficient duration at the optimal temperature.[3]

Problem 2: Inconsistent Reaction Yields

Q: My reaction works sometimes but fails or gives variable yields at other times. What could be the cause?

A:

  • Enzyme Stability: Inconsistent results can be a sign of enzyme instability.

    • Action: Assess the stability of your enzyme preparation over time. Consider adding stabilizing agents like glycerol or BSA to your storage buffer.[6] Some proteins are sensitive to their environment, and stability can be affected by factors like ionic strength and the presence of proteases.[9]

  • Pipetting and Mixing Errors: Inconsistent reagent volumes, especially of the enzyme, can lead to variable results.

    • Action: Ensure your pipettes are calibrated. Mix the reaction components thoroughly but gently to avoid denaturing the enzyme.

  • Contaminants: The presence of contaminants in your substrate, buffer, or water can inhibit the enzyme.[10]

    • Action: Use high-purity water and reagents. If you suspect contamination in your this compound stock, consider repurifying it.

Quantitative Data Summary

The substrate specificity of His6-tagged this compound reductase has been evaluated, providing insights into its catalytic activity with various aldehydes.

SubstrateRelative Enzyme Activity (%)
Cinnamic aldehyde100 ± 1
This compound69 ± 1
p-Coumaric aldehyde49 ± 1
3-(3,4,5-Trimethoxyphenyl)propenal42 ± 2
3-[2-Bromo-3,5-dimethoxy-4-(3,7,11-trimethyl-dodeca-2,6,10-trienyloxy)phenyl]propenalno conversion
Progesteroneno conversion
Glucoseno conversion

Data adapted from Barleben et al. (2007).[3]

Experimental Protocols

Key Experiment: this compound Reductase Activity Assay

This protocol is based on the methodology described for determining the relative activity of this compound reductase.[3]

Materials:

  • His6-tagged this compound Reductase (40 µg)

  • This compound (or other substrate) stock solution

  • NADPH stock solution

  • Buffer B: 50 mM potassium phosphate, pH 7.0

  • Acetonitrile

  • Phosphoric acid

  • HPLC system with a C18 column (e.g., Lichrospher 60 RP-select B)

Procedure:

  • Prepare the reaction mixture in a suitable microcentrifuge tube:

    • Buffer B to a final volume of 100 µL (example volume)

    • This compound to a final concentration of 0.2 mM

    • NADPH to a final concentration of 0.2 mM

  • Pre-incubate the mixture at 320 K (47°C) for 5 minutes.

  • Initiate the reaction by adding 40 µg of this compound Reductase.

  • Incubate the reaction at 320 K for 45 minutes.

  • Stop the reaction, for example, by adding an equal volume of acetonitrile or by heat inactivation followed by centrifugation to precipitate the enzyme.

  • Analyze the formation of the product (raucaffrinoline) by HPLC.

    • Column: Lichrospher 60 RP-select B (250 x 4 mm)

    • Mobile Phase: 30:70 (v/v) acetonitrile:water, with the pH of the water adjusted to 2.3 with phosphoric acid.

    • Flow Rate: 1 mL/min

    • Detection: Monitor the appropriate wavelength for the product.

  • Quantify the product by integrating the peak area from the HPLC chromatogram.

  • Run a control reaction without NADPH to account for any non-specific substrate binding or degradation.

Visualizations

G Troubleshooting Workflow for Low Raucaffrinoline Yield start Low or No Raucaffrinoline Yield check_enzyme Is the enzyme active? start->check_enzyme check_reagents Are reagents (this compound, NADPH) pure and at the correct concentration? check_enzyme->check_reagents Yes troubleshoot_enzyme Troubleshoot Enzyme: - Check storage & handling - Run positive control - Purify or obtain new enzyme check_enzyme->troubleshoot_enzyme No check_conditions Are reaction conditions (pH, temp, time) optimal? check_reagents->check_conditions Yes troubleshoot_reagents Troubleshoot Reagents: - Use fresh NADPH stock - Verify substrate purity & concentration check_reagents->troubleshoot_reagents No troubleshoot_conditions Troubleshoot Conditions: - Verify buffer pH - Optimize temperature and incubation time check_conditions->troubleshoot_conditions No success Yield Improved check_conditions->success Yes troubleshoot_enzyme->start troubleshoot_reagents->start troubleshoot_conditions->start G Simplified Ajmaline Biosynthetic Pathway raucaffricine Raucaffricine vomilenine Vomilenine raucaffricine->vomilenine Raucaffricine glucosidase This compound This compound vomilenine->this compound Acidic conditions ajmaline Ajmaline vomilenine->ajmaline Main Pathway pr_enzyme This compound Reductase (PR) + NADPH This compound->pr_enzyme raucaffrinoline Raucaffrinoline pr_enzyme->raucaffrinoline

References

Perakine degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Perakine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability, solid this compound should be stored at -20°C, protected from light and moisture. This compound solutions, particularly in aqueous buffers, are less stable and should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than 24 hours and protected from light.

Q2: What are the primary factors that contribute to this compound degradation?

A2: The stability of this compound is primarily affected by exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions. It is also susceptible to oxidation.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of a this compound solution may be indicated by a color change, often to a yellowish or brownish hue, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are recommended to assess the purity and concentration of this compound solutions.

Q4: Can I use a this compound solution that has changed color?

A4: It is strongly advised not to use a this compound solution that has changed color. The color change is a sign of chemical degradation, which can lead to a decrease in the compound's activity and the presence of unknown, potentially interfering degradation products.

Troubleshooting Guide

Issue 1: I observe a rapid loss of this compound activity in my cell-based assays.

  • Question: Could this be a stability issue?

  • Answer: Yes, a rapid loss of activity is a common indicator of this compound degradation. The stability of this compound can be significantly influenced by the components of your cell culture medium. Factors in the media, such as pH changes due to cell metabolism or the presence of certain reactive species, can accelerate degradation.[1]

    • Troubleshooting Steps:

      • Prepare the this compound solution immediately before adding it to your assay.

      • Minimize the exposure of the this compound solution and the treated cells to light.

      • Consider performing a time-course experiment to determine the stability of this compound in your specific cell culture medium.

      • If the problem persists, consider using a more stable derivative of this compound if available, or consult with our technical support for potential stabilizing agents.

Issue 2: My solid this compound has developed a strange odor and appears clumpy.

  • Question: Is the solid this compound still usable?

  • Answer: A change in the physical appearance or odor of solid this compound suggests potential degradation, possibly due to moisture absorption or exposure to contaminants. It is recommended to discard the product and use a fresh batch to ensure the reliability of your experimental results.

Issue 3: I see an unexpected peak in my HPLC analysis of a this compound solution.

  • Question: Could this be a degradation product?

  • Answer: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample of this compound and compare the resulting chromatogram with your experimental sample.

Quantitative Data Summary

Table 1: Stability of this compound Solution (1 mg/mL in PBS, pH 7.4) at Different Temperatures

Storage Temperature (°C)% of Initial Concentration Remaining
Time Point 24 hours
-20>99%
495%
25 (Room Temperature)80%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours

pH% of Initial Concentration Remaining
3.075%
5.088%
7.480%
9.065%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Photodegradation: Expose a thin layer of solid this compound and a 1 mg/mL solution in PBS to a calibrated light source (e.g., Xenon lamp) for 24 hours.

    • Thermal Degradation: Heat solid this compound at 80°C for 72 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, along with a control sample (this compound solution stored at -20°C), by a validated HPLC-UV method to determine the percentage of degradation and identify major degradation products.

Visualizations

Hypothetical this compound Degradation Pathway This compound This compound Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound Oxidation (e.g., H2O2) Hydrolyzed_this compound Hydrolyzed this compound This compound->Hydrolyzed_this compound Hydrolysis (Acid/Base) Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light Exposure

Caption: Hypothetical degradation pathways of this compound.

This compound Stability Study Workflow start Prepare this compound Solution storage Store under different conditions (Temp, pH, Light) start->storage sampling Collect samples at defined time points storage->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate % degradation analysis->data end Determine shelf-life data->end

Caption: Experimental workflow for a this compound stability study.

Troubleshooting this compound Degradation issue Unexpected experimental results? check_solution Is the this compound solution old or discolored? issue->check_solution check_storage Was solid this compound stored correctly? check_solution->check_storage No remedy1 Prepare fresh solution check_solution->remedy1 Yes check_protocol Is the experimental protocol exposing this compound to harsh conditions? check_storage->check_protocol Yes remedy2 Use a new batch of solid check_storage->remedy2 No remedy3 Modify protocol (e.g., protect from light) check_protocol->remedy3 Yes

References

Optimizing Perakine Reductase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Perakine reductase (PR) assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound reductase?

This compound reductase (PR) is an enzyme belonging to the aldo-keto reductase (AKR) superfamily.[1][2] It catalyzes the NADPH-dependent reduction of the aldehyde this compound to the alcohol raucaffrinoline.[1][3] This reaction is a key step in the biosynthesis of ajmaline, a monoterpenoid indole alkaloid, in plants of the Rauvolfia genus.[1][4]

Q2: What is the required cofactor for this compound reductase activity?

This compound reductase requires NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) as a cofactor for its catalytic activity.[1][2][3] The enzyme shows cooperative kinetics with respect to NADPH, meaning the binding of one NADPH molecule influences the binding of subsequent molecules.[1][3][4]

Q3: What substrates can this compound reductase act upon?

The primary substrate for this compound reductase is this compound.[2][3] However, it has been shown to reduce other substrates as well, including cinnamic aldehyde and some of its derivatives.[2][5] This suggests a degree of substrate promiscuity, which is a common feature of some AKR enzymes.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
No or Low Enzyme Activity Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation.Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Ensure the purification protocol was followed correctly if producing the enzyme in-house.
Missing or Degraded Cofactor: NADPH is essential for activity and can degrade over time.Use a fresh stock of NADPH. Confirm the concentration of the NADPH solution spectrophotometrically.
Incorrect Buffer Conditions: Suboptimal pH or buffer composition can significantly reduce enzyme activity. The optimal pH for PR is around 7.0.[1][2]Prepare fresh 50 mM potassium phosphate buffer at pH 7.0. Verify the pH of the final reaction mixture.
Substrate Degradation: The substrate, this compound, may be unstable under certain conditions.Prepare substrate solutions fresh before each experiment.
High Background Signal Non-enzymatic Reaction: The substrate or cofactor may be unstable and react non-enzymatically.Run a control reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from the rate of the enzyme-catalyzed reaction.
Contaminating Enzymes: The purified this compound reductase may be contaminated with other dehydrogenases or reductases.Re-purify the enzyme using appropriate chromatography techniques.
Inconsistent Results (Poor Reproducibility) Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or cofactor can lead to variability.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate.Use a temperature-controlled incubator or water bath. Allow all reagents to equilibrate to the reaction temperature before starting the assay.
Variable Incubation Times: Inconsistent timing of the reaction can lead to variable product formation.Use a timer and ensure that all samples are incubated for the same duration.

Experimental Protocols

Standard this compound Reductase Activity Assay

This protocol is adapted from established methods for determining this compound reductase activity.[1][2]

Materials:

  • Purified this compound reductase enzyme

  • This compound (substrate)

  • NADPH (cofactor)

  • 50 mM Potassium Phosphate Buffer (pH 7.0)

  • Methanol (for stopping the reaction)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 0.2 mM this compound, and the purified this compound reductase enzyme (e.g., 5-40 µg).

  • Pre-incubate the mixture at 30°C for 5 minutes.[1]

  • Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.[2]

  • Incubate the reaction at 30°C for a defined period (e.g., 15-45 minutes), ensuring the reaction is in the linear range.[1][2]

  • Stop the reaction by adding an equal volume of methanol.[1]

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of the product, raucaffrinoline.[1][2]

Control Experiment:

A control reaction should be performed in the absence of NADPH to account for any non-specific substrate binding or conversion.[2]

Quantitative Data Summary

Parameter Value Reference
Optimal pH 7.0[1][2]
Recommended Buffer 50 mM Potassium Phosphate[1][2]
Optimal Temperature 30°C - 47°C (320 K)[1][2]
Substrate Concentration (this compound) 0.2 mM[2]
Cofactor Concentration (NADPH) 0.2 mM (for relative activity) 2-80 µM (for kinetics)[1][2]

Visualizations

Perakine_Reductase_Pathway This compound This compound (Aldehyde) PR This compound Reductase This compound->PR Raucaffrinoline Raucaffrinoline (Alcohol) NADPH NADPH NADPH->PR NADP NADP+ PR->Raucaffrinoline PR->NADP

Caption: The reaction pathway of this compound reductase.

Troubleshooting_Workflow Start Start: No/Low Enzyme Activity CheckEnzyme Check Enzyme Integrity (Storage, Handling, Purity) Start->CheckEnzyme EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckCofactor Check NADPH (Freshness, Concentration) CofactorOK Cofactor OK? CheckCofactor->CofactorOK CheckBuffer Check Buffer (pH, Composition) BufferOK Buffer OK? CheckBuffer->BufferOK CheckSubstrate Check Substrate (Freshness) SubstrateOK Substrate OK? CheckSubstrate->SubstrateOK EnzymeOK->CheckCofactor Yes RerunAssay Rerun Assay with Fresh Reagents EnzymeOK->RerunAssay No CofactorOK->CheckBuffer Yes CofactorOK->RerunAssay No BufferOK->CheckSubstrate Yes BufferOK->RerunAssay No SubstrateOK->RerunAssay Yes SubstrateOK->RerunAssay No ContactSupport Contact Technical Support RerunAssay->ContactSupport Still No Activity

References

Technical Support Center: Perakine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perakine quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an ajmalan-type indole alkaloid.[1] It is a key intermediate in the biosynthetic pathway of ajmaline, an antiarrhythmic drug, and is studied for its own potential biological activities.[2][3][4] Accurate quantification is crucial for pharmacokinetic studies, metabolic research, and quality control in drug development to ensure reliable and reproducible results.

Q2: What are the most common analytical methods for quantifying this compound?

A2: The most common methods for quantifying small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices like plasma.[5][7] Immunoassays like ELISA can also be developed for high-throughput screening.[8]

Q3: What are the primary sources of error in this compound quantification?

A3: Errors can arise from multiple stages of the analytical process. Key sources include sample preparation (e.g., inefficient extraction, analyte degradation), chromatographic issues (e.g., poor peak shape, retention time shifts), matrix effects in LC-MS/MS (ion suppression or enhancement), and improper preparation of calibration standards.[9][10][11][12]

Q4: How can I improve the sensitivity of my this compound assay?

A4: To improve sensitivity, consider optimizing sample preparation to remove interfering substances and concentrate the analyte.[11][13] For LC-MS/MS, optimizing ion source parameters and using Multiple Reaction Monitoring (MRM) mode are critical.[14] In HPLC-UV, selecting the wavelength of maximum absorbance for this compound is essential. For all methods, ensuring a clean system and high-purity reagents can reduce baseline noise and improve the signal-to-noise ratio.[7][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound quantification using various analytical techniques.

HPLC-UV Analysis Troubleshooting

Q: My this compound chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks). What are the potential causes and solutions?

A: Poor peak shape can compromise the accuracy of integration and quantification.[10] The table below summarizes common causes and solutions.

Problem Potential Cause Solution
Peak Tailing Secondary Silanol Interactions: Basic analytes like alkaloids can interact with residual silanol groups on the silica-based column packing.[15]- Lower the mobile phase pH (e.g., add 0.1% formic acid) to protonate the analyte and suppress silanol ionization. - Use a column with high-purity silica or an end-capped stationary phase. - Consider using a mobile phase additive like a low concentration of a competing base.
Column Contamination/Void: Contaminants on the column frit or a void in the packing bed can disrupt the flow path.- Back-flush the column with a strong solvent.[15] - Use a guard column and ensure proper sample filtration to prevent contamination.[15] - If a void is suspected, the column may need to be replaced.
Peak Fronting Sample Overload: Injecting too much sample can saturate the column.- Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause distorted peaks.- Whenever possible, dissolve the sample in the initial mobile phase.
Broad Peaks High Mobile Phase Viscosity: A viscous mobile phase can lead to slower mass transfer.[16]- Optimize the mobile phase composition or increase the column temperature to reduce viscosity.
Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause peak broadening.- Use tubing with a smaller internal diameter and minimize the length between the injector, column, and detector.
Split Peaks Clogged Column Frit: A partially blocked frit can cause the sample to travel through different paths.[15][17]- Replace the column inlet frit or back-flush the column.
Column Bed Collapse: A void or channel has formed at the head of the column.[17]- Replace the column. Ensure operating pressure does not exceed the column's limit.
LC-MS/MS Analysis Troubleshooting

Q: I am experiencing high variability and poor accuracy in my this compound quantification, especially in plasma samples. Could this be a matrix effect?

A: Yes, these are classic signs of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, causing ion suppression or enhancement.[7][9][18]

Matrix_Effects_Workflow start High Variability or Inaccurate Results confirm Confirm Matrix Effect (Post-column infusion or Matrix-matched vs. Neat standards) start->confirm Suspect ME prep Optimize Sample Preparation confirm->prep ME Confirmed chrom Modify Chromatography prep->chrom result Re-validate Assay and Analyze Samples prep->result ME Mitigated is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is chrom->result ME Mitigated is->result

Caption: A workflow diagram for troubleshooting matrix effects.

Troubleshooting Steps:

  • Confirm the Matrix Effect: Compare the slope of a calibration curve prepared in pure solvent ("neat") with one prepared in a blank matrix extract ("matrix-matched"). A significant difference indicates a matrix effect.[9] A post-column infusion experiment can also identify regions of ion suppression.[9][19]

  • Optimize Sample Preparation: The goal is to remove interfering components.[18]

    • Protein Precipitation (PPT): Simple, but may not remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Good for removing salts and highly polar compounds.[20]

    • Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively binding the analyte or interferences.[20]

  • Modify Chromatography: Adjust the LC method to separate this compound from the interfering components.

    • Change Gradient: Alter the elution gradient to shift the retention time of this compound.

    • Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[18] A SIL-IS is chemically identical to the analyte and co-elutes, so it experiences the same ionization suppression or enhancement, correcting for variability.

ELISA Troubleshooting

Q: My ELISA standard curve for this compound is poor (low R² value, flat curve, or high CVs). What should I investigate?

A: A reliable standard curve is essential for accurate quantification.[21] A poor curve can result from issues with reagents, pipetting, or incubation steps.[22][23]

Problem Potential Cause Solution
Low OD Readings / Flat Curve Degraded Standard/Reagents: The this compound standard or key antibodies/conjugates may have degraded due to improper storage.[24]- Prepare fresh standards from a new stock vial. Ensure all reagents are stored at the recommended temperature and are within their expiration date.[23]
Incorrect Reagent Preparation: Errors in reconstituting or diluting standards or detection reagents.[24]- Double-check all calculations and protocols. Ensure lyophilized standards are fully dissolved.[23]
Insufficient Incubation Time: Incubation times were too short for binding to occur.[25]- Follow the protocol's recommended incubation times. You may need to optimize these for your specific assay.[26]
High Background Signal Ineffective Blocking: The blocking buffer is not adequately preventing non-specific binding of antibodies to the plate.- Try a different blocking agent (e.g., increase BSA concentration or use a commercial blocker). Ensure the blocking step incubation time is sufficient.
Insufficient Washing: Unbound reagents are not being washed away effectively.[21]- Increase the number of wash steps or the soaking time between washes. Ensure all wells are completely aspirated.[27]
Detection Reagent Too Concentrated: The concentration of the enzyme-conjugated antibody is too high.[21]- Perform a titration experiment to determine the optimal concentration of the detection antibody.
High Coefficient of Variation (CV) Pipetting Inconsistency: Inaccurate or inconsistent pipetting across the plate.[21][22]- Use calibrated pipettes and change tips for each standard and sample.[27][28] Ensure there are no air bubbles when dispensing liquids.[27]
Temperature Gradients ("Edge Effect"): Uneven temperature across the plate during incubation.[28]- Avoid stacking plates in the incubator.[28] Allow all reagents and plates to come to room temperature before starting the assay.
Inadequate Mixing: Reagents or samples were not mixed thoroughly before being added to the wells.[21][22]- Gently mix all solutions before use. Agitate the plate during incubation if recommended by the protocol.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the extraction and quantification of this compound.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of working standard solutions by serial dilution in 50:50 methanol:water.

    • Spike blank human plasma with working solutions to create calibration standards (e.g., 0.5-400 ng/mL) and QCs (low, mid, high).[14]

  • Sample Preparation (Protein Precipitation): [14]

    • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound-d3).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

    • MRM Transitions: (To be determined empirically)

      • This compound: e.g., Q1: 351.2 -> Q3: 182.1

      • This compound-d3: e.g., Q1: 354.2 -> Q3: 185.1

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow sample Receive Plasma Samples, Standards, QCs prep Sample Preparation (Spike IS, Precipitate, Evaporate, Reconstitute) sample->prep inject Inject onto LC-MS/MS System prep->inject acquire Data Acquisition (MRM Mode) inject->acquire process Process Data (Integrate Peaks) acquire->process quantify Quantification (Generate Calibration Curve, Calculate Concentrations) process->quantify report Report Results quantify->report

Caption: Experimental workflow for LC-MS/MS quantification.

References

Technical Support Center: Perakine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Perakine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall chromatographic performance for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A good starting point for a reversed-phase HPLC method for this compound is based on a published method used in the study of this compound reductase.[4]

  • Column: Lichrospher 60 RP-select B (or a similar C18 or C8 column)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70 v/v).

  • pH: The aqueous portion of the mobile phase should be acidified. A pH of 2.3, adjusted with phosphoric acid, has been shown to be effective.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection, with the specific wavelength to be optimized based on the UV spectrum of this compound. For related Rauwolfia alkaloids, detection wavelengths of 254 nm and 280 nm have been used.[5][6]

Q3: Why is the pH of the mobile phase important for this compound analysis?

A3: As this compound is a basic compound due to its nitrogen-containing indole alkaloid structure, the pH of the mobile phase will significantly impact its ionization state. At a pH below its pKa, this compound will be protonated (ionized), and at a pH above its pKa, it will be in its neutral, un-ionized form. In reversed-phase HPLC, the ionized form is generally less retained and may exhibit poor peak shape (e.g., tailing) due to interactions with residual silanols on the silica-based stationary phase. By adjusting the mobile phase to an acidic pH (e.g., 2.3-3.5), the this compound molecule is fully protonated, which can lead to more consistent interactions with the stationary phase and improved peak symmetry.[5][7]

Troubleshooting Guide: Improving this compound Resolution

Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, or asymmetrical peaks (tailing or fronting). The following guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor Peak Resolution

The resolution of two peaks is determined by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . To improve resolution, one or more of these factors must be optimized.

The retention factor is a measure of how long a compound is retained on the column. An optimal k' is typically between 2 and 10.

ParameterAdjustmentExpected Outcome
Mobile Phase Strength Increase the percentage of the aqueous component (e.g., water, buffer) in the mobile phase.Increased retention time and potentially improved separation of early eluting peaks.
Decrease the percentage of the aqueous component.Decreased retention time. Useful if this compound is too strongly retained.

Column efficiency relates to the narrowness of the peaks. Sharper peaks lead to better resolution.

ParameterAdjustmentExpected Outcome
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increased efficiency and resolution, but longer run times.
Column Temperature Increase the column temperature (e.g., to 30-40 °C).Decreased mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. Monitor analyte stability at higher temperatures.
Column Particle Size Use a column with smaller particles (e.g., 3 µm or sub-2 µm).Significant increase in efficiency and resolution, but will result in higher backpressure.
Column Length Use a longer column.Increased efficiency and resolution, but with longer analysis times and higher backpressure.

Selectivity is the ability of the chromatographic system to distinguish between different analytes. Changing selectivity is often the most effective way to improve the resolution of co-eluting peaks.

ParameterAdjustmentExpected Outcome
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. A pH scan (e.g., from 2.5 to 4.5) can reveal the optimal pH for separating this compound from its impurities.Significant changes in the retention times of ionizable compounds, leading to improved selectivity.
Organic Modifier Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or use a ternary mixture).Altered selectivity due to different solvent-analyte interactions.
Stationary Phase Use a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).Different chemical interactions between the analytes and the column, leading to changes in selectivity.
Additives/Buffers Introduce a different buffer or an ion-pairing agent to the mobile phase. For basic compounds like this compound, additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used.[7][8]Can significantly improve peak shape and alter selectivity.
Problem: Peak Tailing

Peak tailing is a common issue with basic compounds like this compound and is often caused by strong interactions with the stationary phase.

Potential CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated analyte. Use a column with high-purity silica and end-capping.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent. Use a guard column to protect the analytical column.

Experimental Protocols

Starting HPLC Method for this compound

This protocol is a recommended starting point for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Prepare a mixture of acetonitrile and water (30:70 v/v). Adjust the pH of the water to 2.3 with phosphoric acid before mixing with acetonitrile. Filter and degas the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or sample.

    • Dissolve in a suitable solvent. While DMSO is a known solvent, for reversed-phase HPLC, it is preferable to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase (e.g., a higher percentage of water) to avoid peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention time and peak area of this compound.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound Peak Check_k Is Retention Factor (k') between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (Increase/Decrease % Aqueous) Check_k->Adjust_k No Check_Efficiency Are Peaks Broad? (Low Efficiency) Check_k->Check_Efficiency Yes Adjust_k->Check_k Adjust_Efficiency Improve Efficiency: - Decrease Flow Rate - Increase Temperature - Use Smaller Particle Column Check_Efficiency->Adjust_Efficiency Yes Check_Selectivity Are Peaks Co-eluting? (Poor Selectivity) Check_Efficiency->Check_Selectivity No Adjust_Efficiency->Check_Selectivity Adjust_Selectivity Modify Selectivity: - Adjust Mobile Phase pH - Change Organic Modifier - Use Different Stationary Phase Check_Selectivity->Adjust_Selectivity Yes Good_Resolution Resolution is Optimized Check_Selectivity->Good_Resolution No Adjust_Selectivity->Good_Resolution

Caption: Troubleshooting workflow for improving this compound peak resolution in HPLC.

References

Technical Support Center: Troubleshooting Perakine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perakine and similar indole alkaloids. The content is designed to address specific issues that may arise during experimentation, particularly in the context of investigating its effects on signaling pathways such as the TLR4/NF-κB cascade.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell-based assay results with this compound. What could be the cause?

A1: High variability in cell-based assays with natural product-derived compounds like this compound can stem from several factors. One common issue is the purity of the compound. Indole alkaloids, when extracted from natural sources, can have varying purity levels between batches, leading to inconsistent biological activity.[1][2] Additionally, these compounds can be promiscuous, meaning they interact with multiple targets, which can lead to variable results depending on the specific cellular context.[1] It is also crucial to consider the possibility of the compound degrading over time or under certain storage conditions.

Q2: Our this compound solution appears to precipitate in the cell culture medium. How can we address this?

A2: Solubility issues are common with hydrophobic compounds like many indole alkaloids. Precipitation in aqueous media can lead to inaccurate dosing and inconsistent results. To address this, ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in your culture medium. It is also advisable to determine the optimal final concentration of the solvent in your assay, ensuring it does not exceed a level that causes cellular toxicity (typically <0.5%). If precipitation persists, consider using a formulation aid such as a cyclodextrin or reducing the final concentration of this compound in your experiment.

Q3: We are not observing the expected inhibition of the TLR4/NF-κB pathway with this compound. What should we check?

A3: If you are not seeing the expected inhibition, several factors could be at play. First, confirm the activity of your positive control to ensure the assay is working correctly. The lack of effect could be due to the specific cell line you are using, as the expression and activity of signaling pathway components can vary. It is also possible that the concentration of this compound is not optimal. We recommend performing a dose-response experiment to determine the IC50 value. Finally, consider the timing of your experiment; the kinetics of this compound's action may require different pre-incubation or treatment times.

Troubleshooting Guides

Unexpected Cytotoxicity in Cell-Based Assays

Problem: You observe significant cell death at concentrations where you expect to see a specific biological effect of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Off-target toxicity Perform a literature search for known toxicities of similar indole alkaloids.[3][4] Test this compound in a panel of different cell lines to assess for cell-type-specific toxicity.Indole alkaloids can have diverse and sometimes unexpected biological activities, including cytotoxicity.[5][6][7]
Compound impurity Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry. If impurities are detected, purify the compound.Impurities from the extraction or synthesis process can be cytotoxic.
Solvent toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.High concentrations of some solvents can be toxic to cells.
Assay interference Use an alternative cytotoxicity assay that relies on a different detection method (e.g., if using an MTT assay, try a neutral red uptake assay).Some compounds can interfere with the chemical reactions or detection methods of specific cytotoxicity assays.[8]
Inconsistent Results in NF-κB Reporter Assays

Problem: You are getting inconsistent and non-reproducible results in your NF-κB luciferase reporter gene assay when treating with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Cell passage number Ensure you are using cells within a consistent and low passage number range for all experiments.Cell lines can change their characteristics, including signaling responses, at high passage numbers.[9]
Inconsistent cell seeding Use a consistent cell seeding density and ensure even cell distribution in the wells of your microplate.Variations in cell number per well will lead to variability in the luciferase signal.
Compound interference with luciferase Perform a control experiment to see if this compound inhibits luciferase activity directly. This can be done by adding this compound to a cell lysate from cells expressing luciferase.Some compounds can directly inhibit the luciferase enzyme, leading to a false-negative result.[8]
Suboptimal stimulation Optimize the concentration of the NF-κB activator (e.g., LPS or TNF-α) and the stimulation time.Insufficient or excessive stimulation can lead to a narrow dynamic range and increased variability.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is for measuring the activation of the NF-κB signaling pathway in response to a stimulus and the effect of this compound.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a positive control for NF-κB activation

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: The next day, prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM with the same concentration of DMSO). Incubate for 1 hour.

  • Stimulation: Prepare a solution of LPS (1 µg/mL) or TNF-α (10 ng/mL) in DMEM. Add 10 µL of this solution to the appropriate wells. Also, include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.[11]

  • Lysis and Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Remove the media and add 50 µL of 1x cell lysis buffer to each well. Incubate for 15 minutes with gentle shaking.

  • Measurement: Add 50 µL of Luciferase Assay Reagent to each well. Measure the luminescence using a plate-reading luminometer.[12]

Protocol 2: Western Blot for Phospho-p65 (a marker of NF-κB activation)

This protocol describes the detection of phosphorylated p65, a key event in NF-κB activation, in cell lysates.

Materials:

  • RAW 264.7 macrophage cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • LPS (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody (anti-phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with RIPA buffer.[13] Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[14][15]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody (anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293T, RAW 264.7) treatment Treat cells with this compound cell_culture->treatment perakine_prep This compound Dilution perakine_prep->treatment stimulus_prep Stimulus Prep (e.g., LPS, TNF-α) stimulation Stimulate with LPS/TNF-α stimulus_prep->stimulation treatment->stimulation luciferase Luciferase Assay stimulation->luciferase NF-κB Reporter western Western Blot stimulation->western p-p65 Detection data_analysis Analyze Results luciferase->data_analysis western->data_analysis

Caption: A generalized workflow for investigating the effect of this compound on NF-κB signaling.

tlr4_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB IκB NF-κB IkB_NFkB->NFkB Releases Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: A simplified diagram of the TLR4/NF-κB signaling pathway and the putative inhibitory action of this compound.

References

Technical Support Center: Perakine Reductase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments involving Perakine and its enzyme, this compound Reductase (PR).

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure true results in enzyme kinetics and inhibitor screening assays. The following guide provides systematic steps to identify and mitigate common causes of this issue.

Issue: High background signal in the absence of specific enzyme-substrate interaction.

High non-specific binding is often a result of the experimental compound (e.g., a potential inhibitor) or this compound itself adhering to the assay plate, detection reagents, or other proteins in the sample.[1] This can be caused by hydrophobic or charge-based interactions.[2]

Troubleshooting Workflow

G start High Non-Specific Binding Detected check_buffer Optimize Assay Buffer (pH, Salt Concentration) start->check_buffer Initial Step add_blocker Incorporate Blocking Agents (e.g., BSA, Casein) check_buffer->add_blocker If problem persists add_detergent Add Non-Ionic Detergent (e.g., Tween-20) add_blocker->add_detergent If problem persists modify_protocol Adjust Incubation & Washing (Time, Temperature, Volume) add_detergent->modify_protocol If problem persists check_reagents Verify Reagent Quality & Concentration modify_protocol->check_reagents Final Check result_ok Non-Specific Binding Reduced check_reagents->result_ok

Caption: Troubleshooting workflow for reducing high non-specific binding.

Optimization of Assay Conditions

The following table summarizes key experimental parameters that can be adjusted to minimize non-specific binding in this compound Reductase assays. The provided values are starting points for optimization.

ParameterStandard ConditionOptimized ConditionRationale for Change
Blocking Agent None0.1% - 1% Bovine Serum Albumin (BSA) or CaseinBlocking agents saturate non-specific binding sites on the assay plate and other surfaces.[2][3]
Salt Concentration 50 mM NaCl150-500 mM NaClIncreased ionic strength can disrupt electrostatic interactions that cause non-specific binding.[3]
Detergent None0.01% - 0.05% Tween-20 or Triton X-100Non-ionic detergents reduce hydrophobic interactions between the compound and assay surfaces.[3]
pH 7.47.0 - 8.5 (empirically determined)Adjusting the pH can alter the charge of the compound or interacting surfaces, reducing non-specific binding.[2]
Incubation Time 60 minutes30 minutes (or shortest time to reach equilibrium)Shorter incubation times can reduce the opportunity for low-affinity, non-specific interactions to occur.[4]
Washing Steps 2 washes3-5 washes with increased volumeMore stringent washing helps to remove unbound and non-specifically bound molecules.[5]

Experimental Protocols

Protocol: Screening for Inhibitors of this compound Reductase

This protocol is designed to screen a compound library for inhibitors of this compound Reductase, with steps incorporated to minimize non-specific binding.

Materials:

  • Purified this compound Reductase (PR)

  • This compound (substrate)

  • NADPH (cofactor)[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Blocking Buffer: Assay Buffer with 1% BSA

  • Wash Buffer: Assay Buffer with 0.05% Tween-20

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Plate Coating (Blocking):

    • Add 200 µL of Blocking Buffer to each well of the 96-well plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate twice with 200 µL of Wash Buffer per well.

  • Reagent Preparation:

    • Prepare a reaction mixture containing Assay Buffer, this compound Reductase, and NADPH.

    • Prepare serial dilutions of test compounds. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Execution:

    • Add 50 µL of the reaction mixture to each well.

    • Add 5 µL of the test compound dilution or vehicle control (DMSO) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of this compound solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • To assess non-specific binding of the compounds, run parallel control wells containing the test compound and all assay components except this compound Reductase. Any signal change in these wells is likely due to non-specific effects.

Signaling Pathway

This compound is a substrate in a side route of the ajmaline biosynthetic pathway in Rauvolfia serpentina.[6] this compound Reductase catalyzes the NADPH-dependent reduction of this compound.

G This compound This compound (Aldehyde) PR This compound Reductase (PR) This compound->PR Raucaffrinoline Raucaffrinoline (Alcohol) NADPH NADPH NADPH->PR NADP NADP PR->Raucaffrinoline PR->NADP

Caption: Enzymatic conversion of this compound by this compound Reductase.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

A1: Non-specific binding refers to the interaction of a compound or ligand with surfaces other than its intended biological target, such as the walls of a microplate or other proteins.[1] This can lead to erroneously high signals and inaccurate data.[8]

Q2: My negative control (no enzyme) shows a high signal. What is the likely cause?

A2: A high signal in a no-enzyme control suggests that your test compound or one of the assay components is binding non-specifically to the plate or is interfering with the detection method. To address this, increase the stringency of your blocking and washing steps.[4]

Q3: How do I differentiate between specific and non-specific binding?

A3: Specific binding is saturable and can be competed away with an excess of an unlabeled ligand that binds to the same target. Non-specific binding is typically linear and not easily displaced.[1] In enzyme assays, running controls without the enzyme or substrate can help quantify the contribution of non-specific interactions to the overall signal.

Q4: Can the choice of microplate affect non-specific binding?

A4: Yes, different microplates have different surface properties. Low-binding plates, often with a polyethylene glycol (PEG)-like coating, are designed to minimize hydrophobic and electrostatic interactions and can significantly reduce non-specific binding.

Q5: Should I use BSA or casein as a blocking agent?

A5: Both are effective, but one may outperform the other depending on the specific assay components. Casein has been shown to be a more effective blocking agent than BSA in some ELISA-based assays.[9] It is recommended to empirically test both to determine the optimal blocking agent for your experiment.

References

Technical Support Center: Enhancing Perakine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Perakine. While specific quantitative data and established protocols for this compound are not extensively available in public literature, this guide leverages established principles for the extraction of indole alkaloids, particularly from Rauvolfia species, the natural source of this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically extracted?

A1: this compound is an indole alkaloid with an ajmalan-type skeleton.[3] It has been isolated from the leaves of Rauvolfia yunnanensis and other Rauvolfia species, such as Rauvolfia serpentina.[1]

Q2: What are the general principles for selecting a suitable extraction solvent for this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. Indole alkaloids are often soluble in organic solvents like methanol, ethanol, chloroform, and benzene.[4][5] A common strategy involves using a polar solvent like methanol or ethanol for the initial extraction from the plant material.[6][7] The principle of "like dissolves like" is a good starting point; since this compound is an alkaloid, its basic nitrogen atom allows for manipulation of its solubility based on pH.[5]

Q3: Can you explain the principle of acid-base extraction for purifying this compound?

A3: Acid-base extraction is a highly effective method for separating basic alkaloids like this compound from neutral and acidic impurities. The process involves:

  • Dissolving the crude extract in an acidic aqueous solution (e.g., dilute HCl or sulfuric acid). The basic nitrogen atom of this compound gets protonated, forming a salt that is soluble in the aqueous phase.[8][9]

  • Neutral and acidic impurities, which are less soluble in the acidic aqueous solution, can be removed by washing with a non-polar organic solvent (e.g., ether or chloroform).[10]

  • The pH of the aqueous layer is then made alkaline (e.g., by adding ammonia or sodium carbonate). This deprotonates the this compound salt, converting it back to its free base form, which is less soluble in water.[5][10]

  • The free base this compound can then be extracted from the alkaline aqueous solution using a non-polar organic solvent.[10]

Troubleshooting Guide

Problem 1: Consistently Low Yield of this compound

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[11]
Inappropriate Solvent Choice Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, chloroform) or solvent mixtures.[12] 70% ethanol has been shown to be effective for some alkaloids.[13]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature, but be mindful of potential degradation of thermolabile compounds.[14] Maceration for several hours or even days may be necessary.[14]
Suboptimal pH during Extraction For acid-base extractions, ensure the pH is sufficiently low (around 2-3) to protonate the alkaloid and sufficiently high (around 9-10) to deprotonate it for extraction into the organic phase.
Degradation of this compound This compound may be sensitive to light, heat, or extreme pH. Conduct extractions under dim light and avoid excessive heat.[14]

Problem 2: High Level of Impurities in the Final Extract

Possible Cause Troubleshooting Step
Co-extraction of Pigments and Lipids Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like hexane or petroleum ether before the main extraction.[8][15]
Ineffective Liquid-Liquid Partitioning During acid-base extraction, perform multiple washes at each stage to ensure complete separation of impurities.
Insufficient Purification Employ chromatographic techniques such as column chromatography with silica gel or preparative Thin Layer Chromatography (pTLC) for further purification of the crude extract.[16]

Problem 3: Suspected Degradation of this compound

Possible Cause Troubleshooting Step
Thermal Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. For heat-sensitive alkaloids, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE).
pH-induced Degradation Minimize the time the sample is exposed to strong acids or bases. Neutralize the final product if necessary for storage.
Oxidative Degradation Store the extract and final product under an inert atmosphere (e.g., nitrogen or argon) and in airtight containers to minimize exposure to oxygen.
Photodegradation Protect the samples from light by using amber-colored glassware or by wrapping containers in aluminum foil during the entire extraction and storage process.

Illustrative Quantitative Data

The following tables present hypothetical data based on typical results for indole alkaloid extractions to serve as a template for data presentation.

Table 1: Comparison of Extraction Methods on this compound Yield

Extraction Method Solvent Temperature (°C) Time (h) Hypothetical this compound Yield (mg/g of dry plant material)
MacerationMethanol25481.2
Soxhlet ExtractionEthanol78121.8
Ultrasound-Assisted Extraction (UAE)70% Ethanol4012.5
Supercritical Fluid Extraction (SFE)CO₂ with 5% Methanol5022.1

Table 2: Effect of Solvent Polarity on this compound Extraction Efficiency

Solvent Polarity Index Hypothetical Extraction Yield (mg/g)
Hexane0.10.1
Chloroform4.10.9
Acetone5.11.5
Ethanol5.22.2
Methanol6.62.4
Water9.00.5

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of this compound

  • Preparation of Plant Material:

    • Dry the leaves of Rauvolfia yunnanensis at 40°C until a constant weight is achieved.[16]

    • Grind the dried leaves into a fine powder.

  • Initial Extraction:

    • Macerate 100g of the powdered plant material in 500mL of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the filtrate. Re-extract the plant residue with another 500mL of methanol for 24 hours.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200mL of 1M hydrochloric acid.

    • Wash the acidic solution three times with 100mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding a 25% ammonia solution while cooling in an ice bath.

    • Extract the alkaline solution three times with 150mL of chloroform.

    • Combine the chloroform extracts and wash with distilled water to remove residual base.

  • Final Purification and Isolation:

    • Dry the chloroform extract over anhydrous sodium sulfate and filter.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction containing this compound.

    • For further purification, subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[16]

Visualizations

experimental_workflow start Start: Powdered Rauvolfia Leaves extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation1 Evaporation of Methanol filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract acidification Dissolution in 1M HCl crude_extract->acidification wash Wash with Diethyl Ether acidification->wash impurities Neutral/Acidic Impurities (Discard) wash->impurities alkalinization Basification with NH4OH (pH 9-10) wash->alkalinization extraction2 Extraction with Chloroform alkalinization->extraction2 aqueous_waste Aqueous Waste (Discard) extraction2->aqueous_waste drying Drying over Na2SO4 extraction2->drying evaporation2 Evaporation of Chloroform drying->evaporation2 crude_alkaloids Crude Alkaloid Fraction evaporation2->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield start Low this compound Yield check_grinding Is plant material finely powdered? start->check_grinding check_solvent Is the extraction solvent optimal? check_grinding->check_solvent Yes solution_grind Grind material to a fine powder. check_grinding->solution_grind No check_conditions Are time and temperature sufficient? check_solvent->check_conditions Yes solution_solvent Test different solvents/mixtures. check_solvent->solution_solvent No check_ph Is pH correct for acid-base steps? check_conditions->check_ph Yes solution_conditions Increase extraction time/temperature. check_conditions->solution_conditions No check_degradation Is degradation occurring? check_ph->check_degradation Yes solution_ph Verify and adjust pH at each step. check_ph->solution_ph No solution_degradation Use milder conditions (less heat/light). check_degradation->solution_degradation Yes

Caption: Troubleshooting logic for low this compound yield.

acid_base_extraction cluster_0 Acidic Aqueous Phase (pH ~2) cluster_1 Organic Phase 1 (e.g., Ether) cluster_2 Alkaline Aqueous Phase (pH ~9) cluster_3 Organic Phase 2 (e.g., Chloroform) perakine_salt This compound-H+ (Soluble) add_base Add Base (e.g., NH4OH) perakine_salt->add_base impurities_1 Neutral/Acidic Impurities (Soluble) aqueous_waste Salts (Soluble) perakine_base This compound (Soluble) crude_extract Crude Extract in Acidic Solution crude_extract->perakine_salt Partitioning crude_extract->impurities_1 Partitioning add_base->aqueous_waste Partitioning add_base->perakine_base Partitioning

Caption: Principle of acid-base extraction for alkaloids.

References

Perakine stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Perakine Stability Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an indole alkaloid compound.[1][2] It has a molecular formula of C21H22N2O3 and a molecular weight of approximately 350.4 g/mol .[1] In biochemical pathways, this compound is known to be involved in the biosynthesis of ajmaline, where it is converted to raucaffrinoline by the enzyme this compound Reductase (PR).[3][4]

Q2: How should I store this compound in its solid form? A2: For optimal stability, solid this compound should be stored at 4°C for short-term storage (up to one year) and at -20°C for long-term storage (over two years).[5]

Q3: What is the recommended solvent for creating a this compound stock solution? A3: As an organic alkaloid, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous buffer system of choice. Always verify solubility at your desired concentration with a small test sample first.

Q4: Which buffer system is best for my experiment with this compound? A4: The choice of buffer is critical and depends on the specific requirements of your experiment, including the desired pH, temperature, and the presence of other components. Common pharmaceutical buffers include phosphate, acetate, and citrate.[6][7][8] The stability of a compound can be significantly affected by the buffer type and pH.[9][10] For initial studies, a phosphate buffer is often a good starting point due to its physiological relevance.[11] However, you should always perform a preliminary stability test in your chosen buffer system.

Q5: At what pH range is this compound expected to be most stable? A5: While specific data for this compound is not publicly available, indole alkaloids are often most stable in a slightly acidic to neutral pH range (pH 4-7). Extreme pH values (highly acidic or highly alkaline) can lead to hydrolysis or other degradation pathways. The stability is also dependent on the specific buffer components.[9]

Troubleshooting Guide

Q: I dissolved this compound in my buffer, and a precipitate formed. What should I do? A:

  • Check Solubility Limits: You may have exceeded the solubility of this compound in the aqueous buffer. Try using a lower concentration or increasing the percentage of co-solvent (like DMSO or ethanol) in the final solution, ensuring the co-solvent concentration does not interfere with your experiment.

  • pH-Dependent Solubility: The solubility of alkaloids is often pH-dependent.[11] this compound may be less soluble at certain pH values. Consider adjusting the pH of your buffer to see if the precipitate redissolves.

  • Buffer Interaction: The buffer salts themselves could be interacting with this compound, causing it to "salt out." Test a different buffer system with a different ionic composition.

Q: My this compound solution is changing color (e.g., turning yellow or brown) over time. What does this mean? A:

  • Oxidative Degradation: Color change often indicates oxidation, a common degradation pathway for complex organic molecules.[12]

  • Troubleshooting Steps:

    • Prepare fresh solutions before each experiment.

    • Use degassed buffers to remove dissolved oxygen.

    • Store the solution protected from light, as photo-oxidation can occur.

    • Consider adding an antioxidant to your buffer system if it is compatible with your experimental setup.

    • Store stock and working solutions on ice or at 4°C during the experiment to slow down degradation.

Q: I am observing a decrease in this compound's activity or inconsistent results in my bioassay. Could this be a stability issue? A:

  • Probable Cause: Yes, this is a classic sign of compound degradation. If this compound is not stable in your assay buffer under the conditions of your experiment (e.g., 37°C for several hours), you will lose the active compound over time, leading to unreliable results.

  • Logical Workflow for Troubleshooting:

    • Confirm Stability: Run a simple stability study. Incubate this compound in your assay buffer for the same duration and at the same temperature as your experiment.

    • Analyze Samples: At different time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining this compound.

    • Take Action: If significant degradation is observed (e.g., >10% loss), you will need to change your experimental conditions. Consider using a more stabilizing buffer, reducing the incubation time, or preparing the compound immediately before addition to the assay.

G start Inconsistent Results Observed check_stability Is this compound stability in the assay buffer confirmed? start->check_stability run_stability Action: Perform a time-course stability study. (e.g., HPLC analysis at T=0, 2, 4, 8h) check_stability->run_stability No is_stable Is >90% of this compound remaining after incubation? check_stability->is_stable Yes run_stability->is_stable other_factors Troubleshoot other experimental factors: - Pipetting accuracy - Cell viability - Reagent quality is_stable->other_factors Yes change_buffer Action: Change buffer system or pH. Consider buffers known for better stability (e.g., citrate, phosphate). is_stable->change_buffer No optimize_conditions Action: Modify experimental conditions. - Reduce incubation time - Prepare compound fresh is_stable->optimize_conditions No, but buffer change is not possible end Problem Resolved other_factors->end change_buffer->end optimize_conditions->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in common buffer systems at a concentration of 10 µM. This data is illustrative and intended to guide buffer selection. Actual stability should be determined experimentally.

Buffer System (50 mM)pHTemperature (°C)Time (hours)% this compound Remaining (Hypothetical)
Sodium Acetate4.5252498%
Sodium Acetate4.5372491%
Sodium Citrate5.0252499%
Sodium Citrate5.0372495%
Sodium Phosphate7.4252496%
Sodium Phosphate7.4372488%
Tris-HCl8.0252490%
Tris-HCl8.0372475%
Borate Buffer9.0252482%
Borate Buffer9.0372460%

Experimental Protocols

Protocol 1: Preparation of Standard Buffer Solutions

This protocol describes the preparation of 1L of a 50 mM Sodium Phosphate buffer at pH 7.4.

Materials:

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • High-purity water

  • pH meter

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.1 M solution of Sodium Phosphate Monobasic (e.g., 12.0 g/L for the anhydrous form).

    • Prepare a 0.1 M solution of Sodium Phosphate Dibasic (e.g., 14.2 g/L for the anhydrous form).

  • Mix Solutions: In a beaker, combine approximately 190 mL of the monobasic solution with 810 mL of the dibasic solution. This ratio will yield a pH close to 7.4.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add the monobasic stock solution to lower the pH or the dibasic stock solution to raise the pH until it reaches exactly 7.40.

  • Final Volume: Transfer the pH-adjusted solution to a 1L volumetric flask and add high-purity water to the mark.

  • Dilution: To get the final 50 mM working buffer, dilute this 0.1 M stock solution 1:1 with high-purity water.

  • Storage: Store the buffer at 4°C. For long-term storage, consider sterile filtering the solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for quantifying this compound to assess its stability over time. This method should be optimized for your specific equipment.

Objective: To determine the percentage of this compound remaining in a buffered solution after incubation under specific conditions.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare Buffer of Choice prep3 Spike Stock into Buffer (Final Conc. = 10 µM) prep1->prep3 prep2 Prepare 1 mM this compound Stock in DMSO prep2->prep3 incubate Incubate at Desired Temp (e.g., 25°C or 37°C) prep3->incubate sample_t0 T=0 Sample: Immediately quench with Acetonitrile (1:1) prep3->sample_t0 sample_tx T=X Samples: Quench aliquots at 2, 4, 8, 24 hours incubate->sample_tx hplc Inject Samples onto HPLC-UV sample_t0->hplc sample_tx->hplc integrate Integrate Peak Area of this compound hplc->integrate calculate Calculate % Remaining vs. T=0 integrate->calculate

Caption: General experimental workflow for a this compound stability study using HPLC.

Procedure:

  • Sample Preparation:

    • Prepare the desired buffer system (e.g., 50 mM Sodium Phosphate, pH 7.4).

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Spike the stock solution into the buffer to a final concentration of 10 µM. Mix well.

  • Incubation and Sampling:

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • Time Zero (T=0): Immediately after mixing, take a 100 µL aliquot and add it to 100 µL of acetonitrile (ACN) in an HPLC vial. This "quenches" the reaction and represents 100% of the initial concentration.

    • Time Points (T=X): At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove additional 100 µL aliquots and quench them in the same manner.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for indole alkaloids (e.g., 280 nm). Scan with a PDA/DAD detector to confirm the peak spectrum if possible.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point (Tx) using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot the % Remaining versus time to determine the degradation rate.

Biochemical Pathway Context

This compound is an intermediate in the biosynthetic pathway of ajmaline, a complex indole alkaloid, in plants of the Rauvolfia genus.[3] It does not typically participate in mammalian signaling pathways but is a substrate for specific plant enzymes.

G cluster_pathway Ajmaline Biosynthesis Side Route This compound This compound (Aldehyde) raucaffrinoline Raucaffrinoline (Alcohol) This compound->raucaffrinoline NADPH -> NADP+ ajmaline ...to Ajmaline raucaffrinoline->ajmaline enzyme This compound Reductase (AKR13D1) enzyme->this compound

Caption: The enzymatic reduction of this compound in the ajmaline biosynthetic pathway.

References

Validation & Comparative

A Comparative Analysis of Perakine and Other Cardioprotective Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the indole alkaloid Perakine and other notable indole alkaloids with demonstrated effects on the cardiovascular system: Ajmaline, Reserpine, and Yohimbine. The objective is to present a comprehensive analysis of their mechanisms of action, supported by available experimental data, to aid in research and drug development.

Introduction to this compound and Comparative Alkaloids

This compound is an ajmalan-type indole alkaloid isolated from the leaves of Rauvolfia yunnanensis.[1] Recent studies have highlighted its potential cardioprotective effects in the context of myocardial ischemia-reperfusion (I/R) injury, particularly in diabetic models.[2] Its mechanism appears to be linked to the modulation of inflammatory pathways.[2]

For a comprehensive comparison, this guide includes three other well-characterized indole alkaloids:

  • Ajmaline: Also a Rauvolfia alkaloid, Ajmaline is utilized as a Class Ia antiarrhythmic agent. Its primary mode of action involves the blockade of sodium channels within cardiomyocytes, with additional effects on potassium and calcium channels.[3][4][5][6]

  • Reserpine: Another alkaloid derived from Rauwolfia, Reserpine exhibits antihypertensive properties. It acts by irreversibly blocking the vesicular monoamine transporter (VMAT), leading to the depletion of catecholamines like norepinephrine from sympathetic nerve endings.[7][8][9]

  • Yohimbine: An indole alkaloid that functions as a selective α2-adrenergic receptor antagonist. This action increases norepinephrine release. It has demonstrated cardioprotective effects, partly through the suppression of inflammatory markers.[10][11][12][13][14]

Mechanism of Action and Signaling Pathways

The cardioprotective and cardiovascular effects of these indole alkaloids are mediated through distinct signaling pathways.

This compound: The primary mechanism of cardioprotection by this compound in a rat model of myocardial I/R injury involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key mediator of the inflammatory response. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and mitigates oxidative stress.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_complex NF-κB/IκB Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Releases IkB IκB NFkB_complex->IkB Phosphorylates & Degrades IκB DNA DNA NFkB->DNA Translocates to Nucleus & Binds to DNA This compound This compound This compound->TLR4 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Cytokines Induces Transcription

This compound's Proposed Signaling Pathway

Ajmaline: As a Class Ia antiarrhythmic, Ajmaline's primary effect is the blockade of voltage-gated sodium channels in the heart muscle. This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity. It also has inhibitory effects on potassium and calcium channels, which contributes to the prolongation of the action potential duration and the effective refractory period.[3][6]

Reserpine: Reserpine's cardiovascular effects stem from its irreversible inhibition of the vesicular monoamine transporter (VMAT). This prevents the uptake and storage of monoamines (norepinephrine, dopamine, serotonin) into presynaptic vesicles. The resulting depletion of these neurotransmitters, particularly norepinephrine, at sympathetic nerve endings leads to reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[7][9]

Yohimbine: Yohimbine acts as a competitive antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, Yohimbine increases the release of norepinephrine from sympathetic nerve terminals. Its cardioprotective effects in certain contexts are thought to be related to the downstream modulation of inflammatory responses, including the inhibition of inducible nitric oxide synthase (iNOS) and TNF-α production.[10]

Comparative Biological Activity

While a direct quantitative comparison of the cardioprotective efficacy of this compound with the other alkaloids is challenging due to the lack of publicly available IC50 or EC50 data for its effects on ischemia-reperfusion injury, a qualitative and quantitative summary of available data is presented below.

Note on this compound Data: The primary study on this compound's cardioprotective effects demonstrates a dose-dependent reduction in infarct size, cardiac biomarkers, oxidative stress markers, and pro-inflammatory cytokines.[2][15] However, specific IC50 or EC50 values from dose-response curves have not been published, precluding a direct quantitative comparison in the tables below.

Table 1: Qualitative Comparison of Cardioprotective Effects
AlkaloidPrimary Cardioprotective/Cardiovascular EffectKey Mechanism
This compound Reduces myocardial infarct size and improves cardiac function in I/R injury.[2]Inhibition of TLR4/NF-κB signaling, leading to anti-inflammatory and antioxidant effects.[2]
Ajmaline Antiarrhythmic; suppresses ischemia and reperfusion-induced arrhythmias.[3][4]Blockade of cardiac sodium, potassium, and calcium channels.[6]
Reserpine Antihypertensive.Depletion of catecholamines via irreversible VMAT inhibition.[7][9]
Yohimbine Cardioprotective in certain models of cardiac dysfunction; renal protection in I/R.[10][13]α2-adrenergic receptor antagonist; modulation of inflammatory pathways.[10]
Table 2: Quantitative Comparison of Biological Activity
AlkaloidTarget/AssayValueSpecies/ModelReference
Ajmaline Fast Sodium Current (INa)IC50: 27.8 µMRat Ventricular Myocytes[6]
L-type Calcium Current (ICa-L)IC50: 70.8 µMRat Ventricular Myocytes[6]
Transient Outward K+ Current (Ito)IC50: 25.9 µMRat Ventricular Myocytes[6][16]
ATP-sensitive K+ Current (IK(ATP))IC50: 13.3 µMRat Ventricular Myocytes[6]
Yohimbine α2-Adrenergic ReceptorsHigh Affinity (IC50 not specified)Not specified[10]
Body Temperature RegulationEC50: 2.2 mg/kgRat[11][12]
Reserpine Norepinephrine DepletionDose-dependentRat[7]
Anesthetic Action of FentanylED50 change from 8.2 to 20.3 µg/kgRat[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Langendorff-Perfused Rat Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is central to the study of this compound's cardioprotective effects.

G start Rat Anesthesia & Heparinization heart_excision Heart Excision start->heart_excision aortic_cannulation Aortic Cannulation heart_excision->aortic_cannulation langendorff_setup Mounting on Langendorff Apparatus aortic_cannulation->langendorff_setup equilibration Equilibration (e.g., 20 min) langendorff_setup->equilibration ischemia Global Ischemia (Stop Perfusion) (e.g., 30 min) equilibration->ischemia reperfusion Reperfusion with Krebs-Henseleit Buffer (e.g., 120 min) ischemia->reperfusion data_collection Data Collection: - Hemodynamics - Infarct Size - Biomarkers reperfusion->data_collection

Workflow for Langendorff Perfused Heart I/R Model
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital), and heparin is administered to prevent coagulation.

  • Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

  • Ischemia: Global ischemia is induced by completely stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a specified duration (e.g., 120 minutes). Drug treatments (e.g., this compound) are typically administered before ischemia or at the onset of reperfusion.

  • Data Acquisition: Hemodynamic parameters (e.g., left ventricular developed pressure, heart rate) are monitored throughout the experiment. At the end of the protocol, the heart tissue and perfusate are collected for further analysis.

Measurement of Cardiac Biomarkers

Cardiac injury is quantified by measuring the release of specific biomarkers from damaged cardiomyocytes into the perfusate or serum.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used to quantify the levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT). The assays are performed according to the manufacturer's instructions, and absorbance is read using a microplate reader.

Assessment of Oxidative Stress

Oxidative stress is a key component of ischemia-reperfusion injury.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured in heart tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay.

  • Superoxide Dismutase (SOD) and Glutathione (GSH) Assays: The activity of the antioxidant enzyme SOD and the levels of the antioxidant GSH are determined in tissue homogenates using commercially available colorimetric assay kits.

Quantification of Pro-inflammatory Cytokines

The inflammatory response is assessed by measuring cytokine levels.

  • ELISA: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in heart tissue homogenates are quantified using specific ELISA kits following the manufacturer's protocols.

Conclusion

This compound is an indole alkaloid with promising cardioprotective properties demonstrated in a preclinical model of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the inhibition of the TLR4/NF-κB inflammatory pathway, distinguishes it from other cardiovascular-acting indole alkaloids like the ion channel modulator Ajmaline, the catecholamine-depleting agent Reserpine, and the α2-adrenergic antagonist Yohimbine. While the available data for this compound is currently qualitative in terms of its dose-dependent efficacy, it presents a novel therapeutic avenue for mitigating I/R injury. Further research is warranted to establish a quantitative dose-response relationship and to fully elucidate its pharmacological profile in comparison to other indole alkaloids. This will be essential for its potential development as a therapeutic agent.

References

A Comparative Guide to a Novel HPLC Method for the Quantification of Piperine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a new, high-performance liquid chromatography (HPLC) method for the quantitative analysis of Piperine against a conventional Ultraviolet-Visible (UV-Vis) spectroscopy method. This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive method for the quantification of Piperine in various sample matrices.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance parameters of the new HPLC method and a standard UV-Vis spectroscopy method for the determination of Piperine. The data presented is based on validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Validation ParameterNew HPLC MethodStandard UV-Vis Spectroscopy Method
**Linearity (R²) **0.99980.9985
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD) < 1.5%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL
Specificity High (Separates Piperine from isomers and impurities)Moderate (Prone to interference from compounds with similar UV absorbance)
Analysis Time per Sample ~10 minutes~5 minutes

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method provides a sensitive and specific approach for the quantification of Piperine.

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 343 nm.

b) Preparation of Standard Solutions:

  • Accurately weigh 10 mg of Piperine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL by serial dilution of the stock solution with the mobile phase.

c) Sample Preparation:

  • For solid samples, accurately weigh a quantity of the homogenized sample equivalent to approximately 10 mg of Piperine.

  • Disperse the sample in 50 mL of methanol and sonicate for 15 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

d) Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve.

  • Accuracy: Determined by the standard addition method at three different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.[2]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Confirmed by analyzing blank samples and samples spiked with potential impurities and isomers to ensure no interference with the Piperine peak.

Standard UV-Vis Spectroscopy Method

This method offers a simpler and faster, though less specific, alternative for Piperine quantification.

a) Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

  • Matched quartz cuvettes with a 1 cm path length.[3]

b) Preparation of Standard Solutions:

  • Prepare a stock solution of Piperine (100 µg/mL) in methanol.

  • From the stock solution, prepare a series of standard solutions ranging from 1 µg/mL to 20 µg/mL by diluting with methanol.

c) Sample Preparation:

  • Extract a known quantity of the sample with methanol, similar to the HPLC sample preparation.

  • Ensure the final concentration of Piperine in the sample solution falls within the linear range of the calibration curve.

  • Use methanol as a blank.

d) Measurement:

  • Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Piperine, which is approximately 343 nm.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Piperine in the sample solutions from the calibration curve.

e) Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by analyzing samples with known concentrations of Piperine.

  • Precision: Assessed by repeated measurements of a sample solution.[2]

Visualizations

The following diagrams illustrate the workflow for the validation of the new analytical method and a comparison of the two methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B Optimization of Detection Wavelength A->B C Linearity & Range B->C Optimized Method D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H I Preparation of Standard & Sample Solutions H->I Validated Method J Chromatographic Analysis I->J K Data Processing & Quantification J->K

Caption: Workflow for the Validation of the New HPLC Method.

cluster_0 New HPLC Method cluster_1 Standard UV-Vis Method cluster_2 Shared Attributes A High Specificity K Quantitative Analysis of Piperine A->K B High Sensitivity (Low LOD/LOQ) L Requires Method Validation B->L C High Precision D Wider Linear Range E Longer Analysis Time F Moderate Specificity F->K G Lower Sensitivity (Higher LOD/LOQ) G->L H Moderate Precision I Narrower Linear Range J Shorter Analysis Time

Caption: Comparison of HPLC and UV-Vis Method Attributes.

References

Comparative Analysis of Perakine and Its Synthetic Analogs in Enzyme Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the enzymatic activities of the natural indole alkaloid Perakine and its synthetic analogs. While research has elucidated the biological role of this compound as a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline, its potential as an enzyme inhibitor, and the subsequent development and testing of synthetic analogs for such purposes, remain largely unexplored in publicly available research.

This guide, therefore, serves to summarize the current state of knowledge regarding this compound's known biological functions and to highlight the data gap in the comparative enzymatic analysis of its synthetic derivatives.

This compound: Known Biological Role and Signaling Pathway Involvement

This compound is primarily recognized for its role as a substrate for the enzyme this compound Reductase (PR). This enzyme catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline, a crucial step in the ajmaline biosynthetic pathway in the medicinal plant Rauvolfia serpentina.[1][2]

Recent studies have also begun to investigate the pharmacological effects of this compound itself. A 2024 study highlighted its cardioprotective effects against myocardial ischemia-reperfusion injury. This research suggests that this compound exerts its protective action by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is critically involved in inflammatory responses.[3][4][5]

Below is a diagram illustrating the known signaling pathway involving this compound.

Perakine_Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits Cardioprotection Cardioprotection This compound->Cardioprotection NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Inflammation->Cardioprotection Reduces

Caption: this compound's cardioprotective effect via TLR4/NF-κB pathway.

Synthetic Analogs and Enzyme Assays: The Research Gap

Despite the established biological activity of this compound and the common practice of synthesizing analogs of natural products to explore and enhance their therapeutic properties, there is no available literature detailing the synthesis of this compound analogs for the purpose of enzyme inhibition studies. Searches for comparative data from enzyme assays, such as IC50 or Ki values, for this compound and any synthetic derivatives have yielded no results.

For the benefit of researchers interested in pursuing this line of inquiry, a general experimental workflow for comparing a parent compound and its synthetic analogs in an enzyme inhibition assay is provided below.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Analogs) Incubation Incubate Enzyme with This compound/Analogs Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Product Formation or Substrate Depletion Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Kinetics Determine Inhibition Kinetics (e.g., Ki, Mechanism) IC50->Kinetics Comparison Compare Potency and Mechanism of Action Kinetics->Comparison

Caption: General workflow for enzyme inhibition assay and data analysis.

Hypothetical Experimental Protocol: Cholinesterase Inhibition Assay

Given that many indole alkaloids exhibit cholinesterase inhibitory activity, a hypothetical protocol for assessing this compound and its analogs against acetylcholinesterase (AChE) is outlined below. This protocol is based on the widely used Ellman's method.

Objective: To determine the in vitro inhibitory activity of this compound and its synthetic analogs against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound and synthetic analogs

  • Donepezil or Galantamine as a positive control

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of this compound, synthetic analogs, and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare a solution of ATCI and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of various concentrations of the test compounds (this compound and its analogs) or the positive control.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 25 µL of the ATCI/DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of enzyme inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While the direct comparison of this compound and its synthetic analogs in enzyme assays is a field ripe for investigation, the current body of scientific literature does not provide the necessary data for such an analysis. The known biological activity of this compound in the TLR4/NF-κB signaling pathway suggests potential pharmacological relevance beyond its role as a biosynthetic precursor. Future research into the synthesis of this compound analogs and their systematic evaluation in a variety of enzyme assays could uncover novel therapeutic agents. Researchers are encouraged to use the provided hypothetical workflow and protocol as a starting point for such investigations.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity with Perakine Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. This guide provides a framework for assessing the potential cross-reactivity of antibodies developed against Perakine Reductase, a member of the aldo-keto reductase (AKR) superfamily. Due to the high sequence and structural homology within the AKR family, a thorough evaluation of antibody specificity is essential to ensure data accuracy and reliability. This document outlines potential cross-reactive proteins, presents standardized experimental protocols for validation, and offers a logical workflow for these assessments.

Understanding this compound Reductase and the Potential for Cross-Reactivity

This compound Reductase is an enzyme that catalyzes the NADPH-dependent reduction of the aldehyde this compound, a key step in the biosynthesis of ajmaline in the medicinal plant Rauvolfia serpentina.[1][2][3] It is the founding member of a novel subfamily of aldo-keto reductases, designated AKR13D1.[1][2][3] The AKR superfamily is a large group of structurally related proteins that are highly conserved across various species, from bacteria to plants and mammals.[4][5] This high degree of homology presents a significant challenge in the development of specific antibodies, as an antibody generated against one AKR member may recognize epitopes present on other family members, leading to non-specific binding or cross-reactivity.

For instance, studies on human AKR family members have demonstrated this challenge. A polyclonal antibody raised against human AKR1C3 showed approximately 40% cross-reactivity with recombinant human AKR1C1 and 25% with AKR1C4 in direct ELISAs.[6] Conversely, a specific monoclonal antibody for AKR1C3 was developed that does not cross-react with human AKR1C1, AKR1C2, or AKR1C4, highlighting the possibility of achieving specificity with careful screening and validation.[7]

Potential Cross-Reactive Targets for a this compound Reductase Antibody

Given that no commercial antibodies are currently available for this compound Reductase, a researcher developing such a reagent must consider potential cross-reactivity with other plant-based AKRs. The following table summarizes proteins with sequence homology to this compound Reductase from Rauvolfia serpentina, making them primary candidates for cross-reactivity testing.

Protein NameOrganismGenBank AccessionSequence Identity to this compound Reductase (%)
Putative auxin-induced proteinOryza sativadbjBAD61512.166%
Auxin-induced protein, putativeArabidopsis thalianagbAAM20506.156%
Aldo-keto reductase (AKR)Manihot esculentagbAAX84672.153%
NADP+-dependent sorbitol-6-phosphate reductaseMalus domesticaspP2847514%
Chalcone polyketide reductaseMedicago sativapirS4885115%
Codeinone reductasePapaver somniferumgbAAF1373614%
Aldose reductaseDigitalis purpureaembCAC3283415%
Data sourced from a sequence alignment of this compound Reductase with other plant AKRs.[8]

Experimental Protocols for Assessing Cross-Reactivity

To validate the specificity of a newly developed antibody against this compound Reductase, a series of standard immunoassays should be performed. The following are detailed protocols for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).

Western Blotting

Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein's molecular weight.

Methodology:

  • Protein Lysate Preparation: Prepare total protein lysates from Rauvolfia serpentina (positive control) and from the organisms listed in the table above (e.g., Oryza sativa, Arabidopsis thaliana) that express homologous AKR proteins. Additionally, include a negative control lysate from a source known not to express any AKR proteins.

  • SDS-PAGE: Separate 20-30 µg of each protein lysate on a 10-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-Perakine Reductase antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse HRP) at a 1:5000 dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should show a single band at the expected molecular weight of this compound Reductase in the positive control lane and no bands in the lanes with potentially cross-reactive lysates.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide quantitative data on the degree of cross-reactivity.

Methodology:

  • Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of purified recombinant this compound Reductase and homologous AKR proteins (from the table) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-Perakine Reductase antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity in the wells with homologous proteins compared to the this compound Reductase wells will indicate the percentage of cross-reactivity.

Immunohistochemistry (IHC)

IHC is crucial for determining if the antibody produces non-specific staining in a tissue context.

Methodology:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from Rauvolfia serpentina and, if available, from plants expressing homologous AKRs.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution.

  • Primary Antibody Incubation: Incubate the slides with the anti-Perakine Reductase antibody overnight at 4°C.

  • Washing: Wash with a buffer such as PBS.

  • Secondary Antibody and Detection: Use a polymer-based detection system (e.g., HRP-polymer anti-rabbit/mouse) followed by a DAB (3,3'-diaminobenzidine) substrate.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: A specific antibody will show staining only in the expected cells and subcellular compartments in the Rauvolfia serpentina tissue, with no or minimal background staining in other tissues.

Visualizing the Workflow and Signaling Pathways

To effectively plan and execute these validation experiments, a clear workflow is essential. The following diagrams, created using the DOT language for Graphviz, illustrate the logical progression of experiments for assessing antibody cross-reactivity and a simplified representation of the this compound Reductase pathway.

Antibody_Cross_Reactivity_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_validation In-depth Validation cluster_analysis Analysis & Conclusion antibody Develop Anti-Perakine Reductase Antibody lysates Prepare Protein Lysates (Positive, Negative, Homologs) antibody->lysates elisa Direct ELISA lysates->elisa western Western Blot lysates->western analysis Analyze Data elisa->analysis ihc Immunohistochemistry (IHC) western->ihc ip Immunoprecipitation western->ip western->analysis ihc->analysis ip->analysis conclusion Determine Specificity & Cross-Reactivity Profile analysis->conclusion

Caption: Workflow for assessing antibody cross-reactivity.

Perakine_Reductase_Pathway This compound This compound (aldehyde) PR This compound Reductase (AKR13D1) This compound->PR Raucaffrinoline Raucaffrinoline (alcohol) PR->Raucaffrinoline NADP NADP+ PR->NADP NADPH NADPH NADPH->PR

Caption: this compound Reductase enzymatic reaction.

By following these guidelines and employing rigorous experimental validation, researchers can confidently characterize the specificity of their antibodies to this compound Reductase, ensuring the integrity and reproducibility of their research findings.

References

Confirming the Identity of Perakine in a Sample: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the confirmation of Perakine in a sample, tailored for researchers, scientists, and drug development professionals. By presenting objective performance comparisons with alternative compounds and detailing supporting experimental data, this document serves as a practical resource for the accurate identification of this indole alkaloid.

Introduction to this compound and Structurally Related Alkaloids

This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₂N₂O₃ and a molecular weight of 350.42 g/mol .[1] It is a biosynthetic precursor to the antiarrhythmic drug Ajmaline and is found in plants of the Rauvolfia genus. The structural elucidation of this compound has been achieved through techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For comparative analysis, this guide will focus on Ajmaline and Raucaffrinoline, two structurally and biosynthetically related indole alkaloids.

Table 1: Physicochemical Properties of this compound and Related Alkaloids

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₂₁H₂₂N₂O₃350.42Indole alkaloid with an aldehyde group.
Ajmaline C₂₀H₂₆N₂O₂326.43Structurally complex hexacyclic indole alkaloid.
Raucaffrinoline C₂₁H₂₄N₂O₃352.43Alcohol derivative of this compound.

Analytical Methodologies for Identification

The definitive identification of this compound in a sample relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides separation and retention time data, Mass Spectrometry (MS) offers mass-to-charge ratio and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the detailed molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and initial identification of this compound from a complex matrix. A reversed-phase HPLC method is generally suitable for the analysis of these alkaloids.

Experimental Protocol: HPLC Analysis of this compound and Related Alkaloids

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer (pH adjusted to 3.5) is effective for separating these alkaloids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 254 nm is appropriate for these compounds.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare standard solutions of this compound, Ajmaline, and Raucaffrinoline in the mobile phase at known concentrations to determine their respective retention times.

Table 2: Comparative HPLC Retention Data (Predicted)

CompoundPredicted Retention Time (min)Rationale for Elution Order
Ajmaline ShorterGenerally more polar than this compound.
This compound IntermediateIntermediate polarity.
Raucaffrinoline LongerThe alcohol group makes it slightly less polar than the aldehyde in this compound in a reversed-phase system.

Note: Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which are unique fingerprints for identification.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Electrospray ionization (ESI) is a suitable ionization technique.

  • Ionization Mode: Positive ion mode is typically used for these nitrogen-containing compounds.

  • Analysis Mode: Full scan mode will provide the molecular ion peak, and product ion scan (MS/MS) of the molecular ion will reveal the fragmentation pattern.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC column.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 351.16Expected fragments from losses of the acetyl and formyl groups.
Ajmaline 327.21Characteristic fragmentation pattern available in spectral databases.
Raucaffrinoline 353.18Expected fragments from losses of the acetyl group and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) should be used to dissolve the purified sample.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete molecular structure.

  • Sample Preparation: A highly purified sample of the compound is required for NMR analysis.

Table 4: Comparative ¹H NMR Chemical Shift Data (Key Signals, Predicted)

CompoundKey Proton Signals (ppm)Rationale
This compound ~9.5-10.0 (aldehyde proton)The aldehyde proton is highly deshielded and appears far downfield.
Ajmaline Absence of an aldehyde proton signal.Lacks the aldehyde functional group.
Raucaffrinoline ~4.0-4.5 (carbinol proton)The proton on the carbon bearing the alcohol is in a different chemical environment than the aldehyde proton of this compound.

Note: Specific chemical shifts will depend on the solvent and spectrometer frequency.

Logical Workflow for this compound Identification

The following diagram illustrates a logical workflow for the confirmation of this compound in a given sample.

Identification_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Structural Confirmation cluster_3 Final Identification Sample Test Sample HPLC_Screen HPLC Screening Sample->HPLC_Screen Inject Fraction_Collection Fraction Collection HPLC_Screen->Fraction_Collection Peak of Interest MS_Analysis Mass Spectrometry Fraction_Collection->MS_Analysis Purified Fraction NMR_Analysis NMR Spectroscopy Fraction_Collection->NMR_Analysis Purified Fraction Data_Comparison Compare with Standard/Literature MS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Identity_Confirmed This compound Identity Confirmed Data_Comparison->Identity_Confirmed Match

Caption: Workflow for the identification of this compound.

Signaling Pathway Context: The Role of this compound in Ajmaline Biosynthesis and Ajmaline's Mechanism of Action

This compound is a key intermediate in the biosynthesis of Ajmaline. Understanding this pathway provides context for its presence in biological samples. Ajmaline itself is known to function as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes.[2][3]

The diagram below illustrates the biosynthetic relationship and the subsequent mechanism of action of Ajmaline.

Signaling_Pathway cluster_0 Biosynthesis in Rauvolfia cluster_1 Pharmacological Action of Ajmaline This compound This compound Perakine_Reductase This compound Reductase This compound->Perakine_Reductase Raucaffrinoline Raucaffrinoline Perakine_Reductase->Raucaffrinoline Reduction Further_Steps Further Biosynthetic Steps Raucaffrinoline->Further_Steps Ajmaline_Bio Ajmaline Further_Steps->Ajmaline_Bio Ajmaline_Action Ajmaline Na_Channel Voltage-gated Sodium Channel Ajmaline_Action->Na_Channel Blocks Arrhythmia Cardiac Arrhythmia Ajmaline_Action->Arrhythmia Suppresses Na_Influx Sodium Influx Na_Channel->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates Action_Potential->Arrhythmia Can lead to

Caption: Biosynthesis of Ajmaline from this compound and its mechanism of action.

By following the methodologies and utilizing the comparative data provided in this guide, researchers can confidently confirm the identity of this compound in their samples.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Perakine, Vomilenine, and Raucaffrinoline, key intermediates in the ajmaline biosynthetic pathway, reveals subtle structural variations that underpin their distinct roles in this complex alkaloid network. This guide provides a comprehensive overview of their structural features, supported by spectroscopic data, and explores the recently identified signaling pathway influenced by this compound.

This compound and its related alkaloids, vomilenine and raucaffrinoline, are members of the intricate family of monoterpenoid indole alkaloids biosynthesized in plants of the Rauvolfia genus. While sharing a common ajmalan-type skeletal framework, their unique functional group modifications, arising from sequential enzymatic transformations, dictate their chemical properties and biological significance. This guide delves into a structural comparison of these three alkaloids, presenting quantitative spectroscopic data and outlining the experimental protocols for their characterization. Furthermore, it sheds light on the cardioprotective effects of this compound, mediated through the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

Structural and Spectroscopic Comparison

The structural nuances of this compound, Vomilenine, and Raucaffrinoline can be systematically compared through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following table summarizes key spectroscopic data for these compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key Mass Fragmentation (m/z)
This compound C₂₁H₂₂N₂O₃350.41Aldehyde proton (~9.5 ppm), vinyl protons, aromatic protonsAldehyde carbonyl (~200 ppm), ester carbonyl, olefinic and aromatic carbonsM+, fragments corresponding to loss of acetyl and formyl groups
Vomilenine C₂₁H₂₂N₂O₃350.41Vinyl protons, aromatic protons, protons adjacent to hydroxyl groupEster carbonyl, olefinic and aromatic carbons, carbons bearing hydroxyl groupM+, fragments from rearrangements and loss of acetyl group
Raucaffrinoline C₂₁H₂₄N₂O₃352.43Aromatic protons, protons adjacent to hydroxyl groupsCarbons bearing hydroxyl groups, aromatic carbonsM+, fragments from loss of water and other small molecules

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific mass spectrometry technique used. The data presented here are representative values.

Experimental Protocols

The structural elucidation and comparison of these alkaloids rely on a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A typical workflow for isolating these alkaloids from plant material, such as the roots of Rauvolfia serpentina, involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate the alkaloids from neutral and acidic compounds.

  • Chromatography: The enriched alkaloid fraction is then separated into individual compounds using a series of chromatographic techniques, including column chromatography (e.g., silica gel, alumina) and high-performance liquid chromatography (HPLC).

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the alkaloids. 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the alkaloids. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of the molecules, which helps in identifying structural motifs and confirming the proposed structures.

Visualizing Structural Relationships and Biological Pathways

Structural Interconversion of this compound and Related Alkaloids

The biosynthetic relationship between this compound, Vomilenine, and Raucaffrinoline within the ajmaline pathway involves specific enzymatic conversions. Vomilenine is a precursor to this compound, which is subsequently reduced to Raucaffrinoline.

Alkaloid_Structures Vomilenine Vomilenine (C₂₁H₂₂N₂O₃) This compound This compound (C₂₁H₂₂N₂O₃) Vomilenine->this compound Isomerase Raucaffrinoline Raucaffrinoline (C₂₁H₂₄N₂O₃) This compound->Raucaffrinoline This compound Reductase (NADPH-dependent)

Biosynthetic relationship of the alkaloids.
Experimental Workflow for Alkaloid Characterization

The process of identifying and characterizing these alkaloids follows a systematic experimental workflow, from plant material to pure compound with an elucidated structure.

Experimental_Workflow start Plant Material (e.g., Rauvolfia serpentina roots) extraction Solvent Extraction start->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc HPLC Purification column_chrom->hplc pure_compounds Isolated Alkaloids (this compound, Vomilenine, etc.) hplc->pure_compounds nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compounds->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compounds->ms structure Structure Elucidation nmr->structure ms->structure

Workflow for alkaloid isolation and analysis.
This compound's Cardioprotective Signaling Pathway

Recent studies have demonstrated that this compound exerts a cardioprotective effect against myocardial ischemia-reperfusion injury by inhibiting the TLR4/NF-κB signaling pathway.[1][2] This pathway is a key component of the innate immune response and inflammation.

Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokine Expression Nucleus->Inflammation Gene Transcription

This compound's inhibition of the TLR4/NF-κB pathway.

References

A Comparative Guide to the Purity Evaluation of Synthesized Sarpagine Alkaloids: (+)-Vellosimine and its Epimer, 16-epi-Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity evaluation of two closely related sarpagine indole alkaloids: (+)-Vellosimine and its diastereomer, 16-epi-Vellosimine. As key intermediates in the biosynthesis of more complex alkaloids like ajmaline, the stereochemical purity of these compounds is critical for their use in further synthetic endeavors and pharmacological studies. This document outlines the synthetic strategies for both epimers, details the analytical methodologies for their purity assessment, and presents comparative data to aid researchers in their synthesis and quality control efforts.

Introduction to (+)-Vellosimine and 16-epi-Vellosimine

(+)-Vellosimine is a naturally occurring sarpagine alkaloid first isolated from Geissospermum vellosii.[1] Its structure features a characteristic pentacyclic framework. 16-epi-Vellosimine is a stereoisomer of Vellosimine, differing in the configuration at the C-16 position. The stereochemistry at this position is crucial as it dictates the pathway towards different classes of related alkaloids. The synthesis of these molecules, particularly with high enantiomeric and diastereomeric purity, is a significant challenge in organic chemistry.

Synthetic Approaches

The purity of a synthesized compound is intrinsically linked to the synthetic route employed. Here, we summarize two distinct stereoselective synthetic strategies for obtaining (+)-Vellosimine and 16-epi-Vellosimine.

Enantioselective Synthesis of (+)-Vellosimine

One effective method for the synthesis of (+)-Vellosimine involves an asymmetric Pictet-Spengler reaction followed by a stereocontrolled intramolecular palladium-catalyzed coupling reaction.[2][3] This approach, starting from D-(+)-tryptophan methyl ester, allows for the enantiospecific construction of the core structure, yielding (+)-Vellosimine with high optical purity.[2][3] A more recent asymmetric synthesis achieves the target molecule in 13 steps, highlighting a sequential nucleophilic addition/cyclization process.[1][4]

Stereospecific Synthesis of 16-epi-Vellosimine

The synthesis of 16-epi-Vellosimine can also be accomplished starting from D-(+)-tryptophan methyl ester.[5][6] A key intermediate in this pathway is the pentacyclic ketone, which, through a Wittig reaction and subsequent hydroboration/oxidation, leads to the formation of (E)-16-epinormacusine B.[5] Further functional group manipulations, including a stereoselective oxidation of a primary alcohol to the corresponding aldehyde using the Corey-Kim reagent, afford 16-epi-Vellosimine with high diastereoselectivity.[6]

Comparative Purity Analysis

The evaluation of the purity of synthesized (+)-Vellosimine and 16-epi-Vellosimine relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for assessing the overall purity and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and stereochemistry.

Data Presentation
ParameterSynthesized (+)-VellosimineSynthesized 16-epi-Vellosimine
Typical Purity (HPLC) >98% (after chromatographic purification)>98% (after chromatographic purification)
¹H-NMR (Aldehyde Proton) δ 9.64 ppm (s)δ ~9.5 ppm (d) (Varies slightly based on specific literature)
¹³C-NMR (Aldehyde Carbon) δ 202.95 ppmNot explicitly reported in the same comparative context, but distinguishable from the epimer.
Key Synthetic Strategy Asymmetric Pictet-Spengler & Pd-catalyzed coupling[2][3] or Sequential nucleophilic addition/cyclization[1][4]Stereospecific synthesis from a common pentacyclic ketone intermediate[5][6]

Note: The typical purity is based on the successful isolation of the final product as described in the cited synthetic literature. The aldehyde proton chemical shift is a key diagnostic signal for distinguishing the two epimers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol is a representative method adapted from literature for the analysis of indole alkaloids.[7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% to 15% B

    • 5-25 min: Isocratic at 15% B

    • 25-60 min: 15% to 50% B

    • 60-75 min: 50% to 100% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Sample Preparation: The synthesized alkaloid is dissolved in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H-NMR Spectroscopy: Standard proton NMR experiment to determine the chemical shifts, coupling constants, and integration of all proton signals. The chemical shift of the aldehyde proton is particularly diagnostic for distinguishing between the two epimers.

  • ¹³C-NMR Spectroscopy: Standard carbon NMR experiment to identify the number of unique carbon atoms and their chemical environments. The chemical shift of the aldehyde carbon provides further confirmation of the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are employed to confirm the connectivity of protons and carbons, providing unambiguous structural assignment.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity and Structural Analysis cluster_results Results start Starting Material (D-(+)-tryptophan methyl ester) synth_V (+)-Vellosimine Synthesis (Asymmetric Pictet-Spengler, etc.) start->synth_V synth_Epi 16-epi-Vellosimine Synthesis (Stereospecific reactions) start->synth_Epi purify_V Column Chromatography ((+)-Vellosimine) synth_V->purify_V purify_Epi Column Chromatography (16-epi-Vellosimine) synth_Epi->purify_Epi hplc HPLC-UV Analysis purify_V->hplc nmr NMR Spectroscopy (1H, 13C, 2D) purify_V->nmr purify_Epi->hplc purify_Epi->nmr purity_data Purity Data (>98%) hplc->purity_data structure_confirm Structural Confirmation nmr->structure_confirm

Caption: Experimental workflow for the synthesis, purification, and analysis of sarpagine alkaloids.

Logical_Relationship cluster_precursor Common Precursor cluster_strategies Divergent Synthetic Strategies cluster_analysis_methods Distinguishing Analytical Methods precursor D-(+)-tryptophan methyl ester strategy_V Asymmetric Synthesis precursor->strategy_V strategy_Epi Stereospecific Synthesis precursor->strategy_Epi vellosimine (+)-Vellosimine (C-16 equatorial aldehyde) strategy_V->vellosimine epi_vellosimine 16-epi-Vellosimine (C-16 axial aldehyde) strategy_Epi->epi_vellosimine hplc HPLC (Retention Time) vellosimine->hplc nmr NMR (Aldehyde Proton Shift) vellosimine->nmr epi_vellosimine->hplc epi_vellosimine->nmr

Caption: Logical relationship between synthetic strategies, products, and analytical differentiation.

References

Safety Operating Guide

Proper Disposal Procedures for Perakine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Perakine, an indole alkaloid. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. The following safety precautions must be observed at all times when handling this compound and its associated waste:

  • Hazard Identification:

    • Harmful if swallowed (H302).[1]

    • Very toxic to aquatic life with long-lasting effects (H410).[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat is mandatory.

  • Engineering Controls:

    • Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]

This compound Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Pure, unreacted this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, and filter paper).

  • Spill cleanup materials.

Waste Segregation is Crucial:

  • Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents, to prevent hazardous reactions.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Waste Collection:

    • Select a chemically compatible, leak-proof waste container with a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound".

      • The CAS Number: 4382-56-3.

      • The hazard characteristics: "Toxic", "Harmful if Swallowed", "Environmental Hazard".

      • The date when waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Professional Disposal:

    • This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is to prevent the release of this environmentally toxic substance into the sewer system.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should also be managed as hazardous waste and disposed of through the same channels, unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

Hazardous Decomposition Products

The specific thermal decomposition products of this compound are not extensively documented. However, the Safety Data Sheet indicates that under fire conditions, it may decompose and emit toxic fumes.[1] Thermal decomposition of other indole alkaloids is known to produce various hazardous compounds, including nitrogen oxides and other toxic gases. Therefore, it should be assumed that thermal decomposition of this compound will produce hazardous substances.

Experimental Protocols and Data

Experimental Protocol: NADPH Kinetic Assay for this compound Reductase

This protocol is adapted from studies on this compound reductase, which catalyzes the conversion of this compound to raucaffrinoline.

Objective: To determine the kinetic properties of NADPH in the enzymatic reduction of a substrate (e.g., 4-nitrobenzaldehyde as a proxy for this compound) by this compound reductase.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a potassium phosphate buffer (50 mM, pH 7.0).

    • Prepare a stock solution of the substrate (e.g., 4-nitrobenzaldehyde) at a concentration of 0.2 mM in the potassium phosphate buffer.

    • Prepare a series of NADPH solutions at concentrations ranging from 2 to 80 µM in the same buffer.

    • Prepare a solution of purified His6-tagged this compound reductase (5 µg) in the potassium phosphate buffer.

  • Enzymatic Reaction:

    • In a total reaction volume of 200 µl, combine the substrate solution and the this compound reductase solution.

    • Initiate the reaction by adding the varying concentrations of NADPH.

    • Incubate the reaction mixture at 30°C for 15 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 200 µl of methanol.

    • Centrifuge the sample to pellet any precipitate.

  • Quantitative Analysis by HPLC:

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC).

    • Monitor the formation of the product at a wavelength of 254 nm using a suitable detector.

    • Use a C18 reverse-phase column (e.g., Lichrospher 60 RP-select B, 250 x 4 mm).

    • The mobile phase and flow rate should be optimized for the separation of the substrate and product.

Data Presentation

ComponentConcentration/AmountVolume/Condition
Potassium Phosphate Buffer50 mM, pH 7.0Varies
Substrate (4-nitrobenzaldehyde)0.2 mMVaries
NADPH2 - 80 µMVaries
His6-Perakine Reductase5 µgVaries
Total Reaction VolumeN/A200 µl
Incubation TemperatureN/A30°C
Incubation TimeN/A15 minutes
HPLC Detection WavelengthN/A254 nm

Mandatory Visualizations

Biochemical Pathway of this compound Reduction

The following diagram illustrates the enzymatic reduction of this compound to raucaffrinoline by this compound reductase, a key step in the biosynthesis of ajmaline.

perakine_pathway This compound This compound (Aldehyde) PR This compound Reductase (PR) This compound->PR Raucaffrinoline Raucaffrinoline (Alcohol) PR->Raucaffrinoline NADP NADP+ PR->NADP NADPH NADPH NADPH->PR

Caption: Enzymatic reduction of this compound to raucaffrinoline.

Experimental Workflow for this compound Disposal

This diagram outlines the logical flow for the proper disposal of this compound waste from the laboratory.

disposal_workflow cluster_lab In the Laboratory cluster_disposal Waste Management A Generation of This compound Waste B Segregate into Dedicated, Labeled Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Contact EHS or Licensed Waste Disposal Company C->D E Transport to Approved Waste Disposal Plant D->E F Final Disposal (e.g., Incineration) E->F

Caption: Workflow for proper this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Perakine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Perakine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is an indole alkaloid that presents specific health and environmental hazards.[1][2] Understanding these hazards is the first step toward safe handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Hazard Statement Code Description
Harmful if swallowedH302Ingestion of this compound can cause harmful health effects.
Very toxic to aquatic lifeH410Release into the environment can cause significant harm to aquatic ecosystems, with long-lasting effects.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.[1]

Protection Type Required PPE Specifications
Eye and Face Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing that is resistant to chemicals should be worn to prevent skin contact.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If ventilation is inadequate or when handling powders, a NIOSH-approved respirator should be used.[3][4]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Precautions: [1]

  • Avoid inhalation of dust and aerosols.

  • Prevent contact with eyes and skin.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Use only in areas with appropriate exhaust ventilation.

Storage Conditions: [1][5]

Form Storage Temperature Conditions
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent -80°CProtect from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water.[1] Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Immediately move the individual to fresh air.[1]
Spillage Collect spillage.[1] Avoid release to the environment.[1] Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[1]

  • Environmental Precautions: Avoid release to the environment.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure this compound in Ventilated Enclosure C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F I Doff and Dispose of Contaminated PPE E->I G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Approved Channels G->H J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.